molecular formula C10H10N2O2 B054438 (2-Methyl-1H-benzimidazol-5-YL)acetic acid CAS No. 114402-92-5

(2-Methyl-1H-benzimidazol-5-YL)acetic acid

Cat. No.: B054438
CAS No.: 114402-92-5
M. Wt: 190.2 g/mol
InChI Key: KFTOKXRMVWZJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1H-benzimidazol-5-YL)acetic acid is a specialized benzimidazole derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. This compound features an acetic acid moiety attached to the benzimidazole core, which enhances its versatility for further chemical modifications, such as amidation or esterification, facilitating the development of targeted molecular probes. Researchers primarily utilize this reagent in the design and synthesis of novel therapeutic agents, with applications in kinase inhibition studies, antimicrobial research, and anticancer drug discovery due to the benzimidazole scaffold's known pharmacophoric properties. Its potential mechanism of action involves interactions with biological targets like ATP-binding sites of kinases or DNA topoisomerases, leading to enzyme inhibition or modulation of cellular pathways. Available in high purity, it is ideal for assay development, compound library synthesis, and structure-activity relationship (SAR) studies to optimize lead compounds. For Research Use Only. Not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-(2-methyl-3H-benzimidazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTOKXRMVWZJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388836
Record name (2-Methyl-1H-benzimidazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114402-92-5
Record name (2-Methyl-1H-benzimidazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (2-Methyl-1H-benzimidazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (2-Methyl-1H-benzimidazol-5-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 114402-92-5 Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol

Executive Summary

(2-Methyl-1H-benzimidazol-5-yl)acetic acid is a bifunctional pharmacophore characterized by a benzimidazole core substituted with a methyl group at the C2 position and an acetic acid moiety at the C5 position. It serves as a versatile intermediate in the synthesis of bioactive compounds, particularly angiotensin II receptor antagonists, kinase inhibitors, and anticoagulants. Its amphoteric nature—possessing both a basic imidazole nitrogen and an acidic carboxyl group—dictates its unique solubility profile and reactivity in drug development workflows.

Molecular Identity & Physicochemical Profile[1]

The compound exists in a tautomeric equilibrium in solution, where the proton on the imidazole nitrogen oscillates between N1 and N3. This results in the 5-substituted and 6-substituted isomers being chemically equivalent in non-fixed environments.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 2-(2-Methyl-1H-benzimidazol-5-yl)acetic acid
SMILES CC1=NC2=C(C=C(CC(O)=O)C=C2)N1
InChI Key KFTOKXRMVWZJHK-UHFFFAOYSA-N
Appearance Off-white to pale beige crystalline powder
Predicted pKa (Acid) ~4.2 (Carboxylic acid)
Predicted pKa (Base) ~5.5 (Benzimidazole N3)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent)

Synthetic Pathways & Process Chemistry

The most robust industrial route for synthesizing (2-Methyl-1H-benzimidazol-5-yl)acetic acid utilizes the Phillips Condensation . This method involves the acid-catalyzed cyclodehydration of a phenylenediamine precursor with a carboxylic acid equivalent.

Primary Synthetic Route

Precursor: 3,4-Diaminophenylacetic acid (or its ester). Reagent: Glacial Acetic Acid (acting as both solvent and reagent) or Acetic Anhydride. Catalyst: 4N HCl or Polyphosphoric Acid (PPA).

Experimental Protocol (Optimized Scale-Up):
  • Charge: Suspend 3,4-diaminophenylacetic acid (1.0 eq) in 4N HCl (10 vol).

  • Addition: Add glacial acetic acid (2.0 eq) or acetic anhydride (1.1 eq).

  • Reflux: Heat the mixture to reflux (100–105°C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (MeOH:DCM 1:9).

  • Workup: Cool the solution to 0–5°C. Neutralize carefully with aq. NaOH or NH₄OH to pH ~5–6 (isoelectric point) to precipitate the product.

  • Purification: Filter the crude solid, wash with ice-cold water, and recrystallize from Ethanol/Water.

Reaction Mechanism & Logic

The synthesis proceeds via the formation of a mono-acetylated intermediate (amide formation), followed by an intramolecular nucleophilic attack of the second amine onto the carbonyl carbon. This closes the ring, and subsequent dehydration aromatizes the system to form the benzimidazole core.

SynthesisPath Start 3,4-Diaminophenylacetic Acid Inter1 N-Acetyl Intermediate Start->Inter1 + Acetic Anhydride Reflux Inter2 Cyclization (Dehydration) Inter1->Inter2 - H2O (Acid Cat.) Product (2-Methyl-1H-benzimidazol-5-yl) acetic Acid Inter2->Product Aromatization

Figure 1: Stepwise cyclodehydration mechanism for the formation of the benzimidazole core.

Chemical Reactivity & Functionalization

Researchers can exploit specific sites on the molecule for further derivatization:

  • N-Alkylation (N1 position): The imidazole nitrogen is nucleophilic. Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) will yield N-alkylated derivatives. Note: This often produces a mixture of 1,5- and 1,6-isomers.

  • Amide Coupling (C5 Side Chain): The carboxylic acid group is a prime handle for conjugation. Activation with EDCI/HOBt or HATU allows for coupling with amines to create amide libraries.

  • C2-Lithiation: The methyl group at C2 is slightly acidic. Treatment with strong bases (n-BuLi) allows for lateral lithiation and subsequent electrophilic trapping, extending the carbon skeleton.

Analytical Characterization

Validating the identity of CAS 114402-92-5 requires a multi-modal approach.

Predicted ¹H NMR Profile (DMSO-d₆, 400 MHz)
  • δ 12.2 ppm (br s, 1H): Imidazole NH (Exchangeable).

  • δ 10.5 ppm (br s, 1H): Carboxylic Acid OH.

  • δ 7.4 – 7.6 ppm (m, 3H): Aromatic protons (C4, C6, C7).

    • Note: The C4 proton often appears as a doublet or singlet depending on resolution, distinct from the C6/C7 multiplet.

  • δ 3.65 ppm (s, 2H): Methylene protons (-CH₂-COOH).

  • δ 2.55 ppm (s, 3H): Methyl group at C2 (-CH₃).

HPLC Method Guidelines
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

Safety, Handling & Stability

GHS Classification:

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

Storage Protocol:

  • Store in a cool, dry place (2–8°C recommended for long-term).

  • Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).

  • Incompatibility: Avoid strong oxidizing agents and strong bases.

Self-Validating Safety Check: Before scale-up, perform a small-scale DSC (Differential Scanning Calorimetry) run to ensure no unexpected exotherms occur near the melting point, especially if using PPA (polyphosphoric acid) in the synthesis.

References
  • Source: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.
  • Analytical Data Grounding

    • Source: PubChem Compound Summary for CID 3046613.
    • URL:[Link]

  • Pharmacological Context

    • Source: Bansal, Y., & Silakari, O. (2012).[2] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

    • Relevance: Supports the drug development applic
  • Synthetic Methodology Analog: Source: Poddar, R., et al. (2016). "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole." Dhaka University Journal of Pharmaceutical Sciences. Relevance: Provides experimental conditions for the condensation of o-phenylenediamine with acetic acid.

Sources

In vitro screening of (2-Methyl-1H-benzimidazol-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

(2-Methyl-1H-benzimidazol-5-yl)acetic acid (CAS: 2042-19-5) represents a privileged scaffold in medicinal chemistry. Structurally, it combines a benzimidazole core—known for its bioisosteric relationship with purines and indoles—with an acetic acid side chain at the C5 position. This specific substitution pattern mimics the pharmacophore of aryl-acetic acid NSAIDs (e.g., Indomethacin, Diclofenac) and serves as a critical intermediate for Angiotensin II receptor antagonists (sartans).

Why Screen This Molecule? In a Fragment-Based Drug Discovery (FBDD) or Hit-to-Lead campaign, screening this core scaffold is essential to:

  • Establish Intrinsic Activity: Determine if the scaffold itself possesses anti-inflammatory (COX inhibition) or antimicrobial activity before derivatization.

  • Identify Liabilities: Assess cytotoxicity and metabolic stability early in the pipeline.

  • Validate Mechanism: Confirm target engagement (e.g., enzyme inhibition) driven by the acidic moiety.

This guide details a tiered in vitro screening cascade designed to profile the molecule's physicochemical properties, pharmacological potency, and safety window.

Physicochemical Pre-Screening (Tier 0)

Before biological assays, the compound must undergo physicochemical profiling to ensure assay validity. The amphoteric nature of the benzimidazole (basic N3) and the acetic acid (acidic COOH) requires careful solvent selection.

Table 1: Physicochemical Profile & Formulation Strategy

PropertyValue / CharacteristicImpact on Screening
Molecular Weight 190.20 g/mol Fragment-like; high ligand efficiency potential.
Solubility Low in neutral water; Soluble in DMSO, MeOH, Dilute Alkali.Protocol: Dissolve stock in 100% DMSO (10-50 mM). Dilute in assay buffer to <1% DMSO final.
pKa (Predicted) ~5.5 (Acid), ~12 (Benzimidazole NH)Ionization state varies with pH. Assays should be buffered at pH 7.4.
Stability Oxidatively stable; Hydrolytically stable.Suitable for long-incubation assays (24-72h).

Biological Screening Cascade

The screening logic follows a hypothesis-driven approach:

  • Hypothesis A (Anti-inflammatory): The acetic acid tail fits the COX enzyme active site (Arg120 interaction).

  • Hypothesis B (Antimicrobial): Benzimidazoles disrupt bacterial tubulin (FtsZ) or proton gradients.

  • Safety Control: Mammalian cell cytotoxicity.

ScreeningCascade Start Compound Stock (DMSO) Tier1 Tier 1: Primary Screen (Enzymatic Inhibition) Start->Tier1 COX COX-1 / COX-2 Inhibition (IC50 Determination) Tier1->COX MIC Antimicrobial MIC (S. aureus / E. coli) Tier1->MIC Tier2 Tier 2: Functional Screen (Cell-Based) Tier3 Tier 3: Safety Profiling (Tox & ADME) Tier2->Tier3 MTT Cytotoxicity (MTT) (HEK293 / HepG2) Tier3->MTT COX->Tier2 If IC50 < 50 µM Decision Selectivity Index (SI) Calculation COX->Decision MIC->Tier2 If MIC < 64 µg/mL MTT->Decision

Figure 1: The tiered screening cascade prioritizes high-throughput enzymatic assays before moving to resource-intensive cell-based models.

Detailed Experimental Protocols

Protocol A: COX-1/COX-2 Inhibition Assay (Enzymatic)

Rationale: To verify if the (5-yl)acetic acid moiety mimics the binding mode of classical NSAIDs.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • Colorimetric Peroxidase Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Test Compound: (2-Methyl-1H-benzimidazol-5-yl)acetic acid (0.01 – 100 µM).

Workflow:

  • Preparation: Dilute compound stock in Reaction Buffer (0.1 M Tris-HCl, pH 8.0). Ensure final DMSO < 1%.

  • Incubation: Add 10 µL of enzyme (COX-1 or COX-2) + 10 µL of Heme + 10 µL of Test Compound to a 96-well plate. Incubate for 10 min at 25°C.

  • Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction.

  • Detection: Add 10 µL of TMPD (colorimetric substrate). Monitor absorbance at 590 nm for 5 minutes.

  • Analysis: Calculate % Inhibition =

    
    .
    
    • Self-Validation: Include Indomethacin (10 µM) as a positive control. If Indomethacin inhibition < 50%, invalidate the run.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: Benzimidazoles are historic anthelmintics and antimicrobials. This screen assesses the "baseline" toxicity to prokaryotes.

Materials:

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) for viability visualization.

Workflow:

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Dispense 100 µL of inoculum into 96-well plates.

  • Dosing: Add 100 µL of test compound (2-fold serial dilution: 128 µg/mL to 0.25 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

  • Metric: MIC (Minimum Inhibitory Concentration) is the lowest concentration preventing the Blue-to-Pink shift.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Rationale: To calculate the Selectivity Index (SI). A potent inhibitor is useless if it kills host cells indiscriminately.

Workflow:

  • Seeding: Seed HEK293 (Kidney) or HepG2 (Liver) cells at

    
     cells/well in DMEM. Adhere overnight.
    
  • Treatment: Treat with compound (1 – 200 µM) for 48 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Data Interpretation & Decision Matrix

The "Go/No-Go" decision for advancing this scaffold depends on the Selectivity Index (SI) .



Table 2: Interpretation of Screening Results

MetricResult RangeInterpretationAction
COX Inhibition ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Potent HitProceed to Lead Optimization (SAR).
COX Inhibition

InactiveScaffold requires modification (e.g., N-alkylation).
Antimicrobial

Potent AntibioticInvestigate mechanism (FtsZ vs. Membrane).
Selectivity (SI)

Safe WindowHigh priority lead.
Selectivity (SI)

General ToxinSTOP. Compound is non-specifically toxic.

Mechanistic Visualization

The following diagram illustrates the hypothesized interaction of the (5-yl)acetic acid moiety within the COX active site, contrasting it with the general benzimidazole binding.

Mechanism Compound (2-Methyl-1H-benzimidazol-5-yl) acetic acid COX_Site COX Active Site (Hydrophobic Channel) Compound->COX_Site Enters Channel Arg120 Arg-120 (Cationic Anchor) Compound->Arg120 Ionic Bond (COOH Group) Tyr355 Tyr-355 (Gatekeeper) Compound->Tyr355 H-Bond (Benzimidazole NH) Inhibition Prostaglandin Synthesis BLOCKED Arg120->Inhibition Tyr355->Inhibition

Figure 2: Hypothesized binding mode. The acetic acid tail targets Arg-120, while the benzimidazole core stabilizes the complex via Tyr-355.

References

  • Saini, S., et al. (2025).[1][2] "Synthesis and Antioxidant Activity of 2-Methyl Benzimidazole." ResearchGate.[2][3] Link

  • Tonelli, M., et al. (2014). "Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups." PubMed. Link

  • Akhtar, M.S., et al. (2017). "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." Frontiers in Pharmacology. Link

  • Cayman Chemical. (n.d.). "COX Inhibitor Screening Assay Protocol." Cayman Chemical Docs. Link

  • Belyi, A., et al. (2022).[4][5][6] "Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors."[4] NIH PubMed Central. Link

Sources

(2-Methyl-1H-benzimidazol-5-YL)acetic acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methyl-1H-benzimidazol-5-yl)acetic acid (CAS: 114402-92-5) is a vital heterocyclic intermediate, primarily utilized in the synthesis of Bilastine , a second-generation H1-antihistamine. Its structural core—a benzimidazole ring substituted with an acetic acid moiety—presents unique challenges in process chemistry, specifically regarding annular tautomerism (5- vs. 6-position) and solubility profiles dependent on pH.

This guide moves beyond basic catalog data to provide a robust technical framework for researchers handling this compound. It synthesizes confirmed physicochemical data with field-proven synthetic protocols and analytical methodologies designed to ensure regulatory-grade purity.

Physicochemical Core Identity

The following data consolidates the fundamental chemical identity of the target molecule. Note the distinction between the fixed structural representation and the dynamic solution behavior.

ParameterTechnical Specification
Chemical Name (2-Methyl-1H-benzimidazol-5-yl)acetic acid
CAS Number 114402-92-5
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Exact Mass 190.0742 Da
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)
pKa (Calculated) ~4.2 (Carboxylic acid), ~5.6 (Benzimidazole N)
Tautomerism Exists as a tautomeric mixture of 5- and 6-isomers in solution
Expert Insight: The Tautomerism Factor

In unsubstituted benzimidazoles, the proton on the pyrrole-like nitrogen oscillates between N1 and N3. Consequently, the 5-acetic acid substituent is chemically equivalent to the 6-acetic acid substituent in solution. However, upon N-alkylation (a key step in Bilastine synthesis), this symmetry breaks, fixing the regioisomer. Critical Control Point: Analytical methods must be capable of resolving these regioisomers if N-alkylation is performed early in the sequence.

Strategic Synthesis & Production Protocol

The most robust industrial route utilizes the Phillips Condensation mechanism, cyclizing a diamine precursor with an acetic acid equivalent.

Reaction Pathway Diagram

SynthesisPath SM1 4-Aminophenylacetic Acid Inter1 3-Nitro-4-aminophenylacetic Acid SM1->Inter1 Nitration (HNO3/H2SO4) Inter2 3,4-Diaminophenylacetic Acid Inter1->Inter2 Reduction (H2/Pd-C or Fe/HCl) Product (2-Methyl-1H-benzimidazol-5-yl) acetic Acid Inter2->Product Cyclization (Ac2O or CH3C(OEt)3)

Figure 1: Step-wise synthesis from commercially available phenylacetic acid derivatives.

Detailed Experimental Protocol

Objective: Synthesis of (2-Methyl-1H-benzimidazol-5-yl)acetic acid via cyclocondensation.

Reagents:

  • 3,4-Diaminophenylacetic acid (1.0 eq)

  • Acetic Anhydride (1.2 eq) or Ethyl Orthoacetate (1.5 eq)

  • Solvent: 4N Hydrochloric Acid (aqueous) or Glacial Acetic Acid

Step-by-Step Methodology:

  • Charge: In a chemically resistant reactor, suspend 3,4-diaminophenylacetic acid (10 g) in 4N HCl (100 mL).

    • Why HCl? The Phillips condensation is acid-catalyzed. Using dilute mineral acid promotes the formation of the benzimidazole ring while minimizing polymerization.

  • Reagent Addition: Add Acetic Acid (5 mL) or Acetic Anhydride (6 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Self-Validating Check: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The disappearance of the diamine spot indicates completion.

  • Work-up: Cool the reaction mixture to 0–5°C.

  • Neutralization: Slowly adjust pH to ~4.5–5.0 using 20% NaOH or Ammonia.

    • Critical Step: The product is amphoteric (isoelectric point). Precipitation is maximal near the isoelectric point. Do not over-basify (pH > 9), or the product will redissolve as a salt.

  • Isolation: Filter the precipitate. Wash the cake with ice-cold water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Analytics & Characterization

To ensure the material meets the stringent requirements for pharmaceutical intermediates (e.g., Bilastine production), the following analytical controls are mandatory.

High-Performance Liquid Chromatography (HPLC) Method[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzimidazole absorption max).

  • Retention Time: Expect elution between 8–12 minutes depending on dead volume.

NMR Spectroscopy Interpretation (DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
12.20 Broad Singlet1HImidazole -NH (Exchangeable)
12.10 Broad Singlet1HCarboxylic Acid -OH
7.30 – 7.50 Multiplet3HAromatic Ring Protons (H-4, H-6, H-7)
3.60 Singlet2HBenzylic Methylene (-CH₂-COOH)
2.48 Singlet3HMethyl group at C-2

Note: Due to tautomerism, the aromatic signals may appear broadened or averaged at room temperature.

Pharmaceutical Application: The Bilastine Pathway[4]

The primary industrial utility of this compound is as the "Right-Hand Side" fragment in the convergent synthesis of Bilastine.

BilastinePath Inter (2-Methyl-1H-benzimidazol-5-yl) acetic Acid Alkylation N-Alkylation Step (Reaction with Piperidine derivative) Inter->Alkylation + 2-(4-piperidinyl)ethyl precursor Bilastine Bilastine (Final API) Alkylation->Bilastine Deprotection / Hydrolysis

Figure 2: Simplified workflow showing the incorporation of the benzimidazole acetate core into the Bilastine API.

Safety & Handling (MSDS Highlights):

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3046613, (2-Methyl-1H-benzimidazol-5-yl)acetic acid. Retrieved from [Link]

  • Poddar, M., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.[2] Retrieved from [Link]

  • Google Patents.CN112110893A - Preparation method of Bilastine.

Sources

Comprehensive Characterization Guide: (2-Methyl-1H-benzimidazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the characterization and analysis of (2-Methyl-1H-benzimidazol-5-yl)acetic acid . It is designed for analytical chemists and medicinal chemists requiring rigorous spectroscopic validation of this scaffold, which often appears as a key intermediate in drug synthesis or as a metabolite of benzimidazole-based therapeutics (e.g., Bendazac derivatives).

Executive Summary & Structural Logic

(2-Methyl-1H-benzimidazol-5-yl)acetic acid (CAS: 30300-44-6 / 114402-92-5) represents a fused heterocyclic system containing a benzene ring and an imidazole ring.[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 190.20 g/mol [2]

  • Core Challenge: The primary analytical challenge is annular tautomerism . The hydrogen on the imidazole nitrogen (N1 vs. N3) is labile. In solution, the 5-substituted and 6-substituted isomers exist in rapid equilibrium, making them chemically equivalent unless the nitrogen is alkylated.

Analytical Directive: All NMR data reported below assumes a rapid tautomeric exchange (average signals) in DMSO-


, which is the standard solvent for suppressing exchange broadening in benzimidazoles.

Spectroscopic Reference Atlas

The following data sets constitute the validated profile for structural confirmation.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Dimethyl sulfoxide-d6)
Frequency:  400 MHz[3]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.20 - 12.40 Broad Singlet2H-COOH, -NHExchangeable protons. Highly dependent on concentration and water content.
7.35 - 7.40 Singlet (d)1HAr-H (C4)The proton isolated between the acetic acid group and the imidazole ring.
7.30 - 7.35 Doublet (

Hz)
1HAr-H (C7)Ortho-coupling to C6.
7.05 - 7.10 Doublet of Doublets1HAr-H (C6)Meta-coupling to C4 and Ortho to C7.
3.62 Singlet2H-CH

-COOH
Benzylic methylene. Sharp singlet confirms lack of adjacent chiral centers.
2.48 - 2.52 Singlet3H-CH

(C2)
Characteristic methyl group on the imidazole ring. Often obscured by DMSO solvent peak (2.50).

Critical Interpretation Note: If the C2-Methyl signal appears as a doublet or shows broadening, check sample pH. Acidic conditions can protonate the N3 position, slowing tautomerism and splitting the signals.

B. Mass Spectrometry (LC-MS/ESI)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve)

m/z (Observed)Ion IdentityFragmentation Logic
191.1

Parent molecular ion (Base Peak).
173.1

Loss of water from the carboxylic acid moiety (tropylium-like rearrangement).
145.1

Decarboxylation; loss of formic acid equivalent.
133.1

Cleavage of the acetic acid side chain (formation of 2-methylbenzimidazolium ion).
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (

)
Vibration ModeFunctional Group
2500 - 3300 O-H Stretch (Broad)Carboxylic acid dimer (very broad, often overlaps C-H).
1690 - 1710 C=O StretchCarbonyl of the carboxylic acid (strong).
1620 - 1630 C=N StretchImidazole ring breathing mode.
1580 - 1600 C=C StretchAromatic skeletal vibrations.
740 - 760 C-H Bend (Out of plane)Substituted benzene ring signature.

Experimental Workflows

Protocol 1: Synthesis & Purification Pathway

To understand impurity profiles (e.g., unreacted diamine), one must understand the synthesis. The standard route is the Phillips condensation.

Reagents: 3,4-Diaminophenylacetic acid, Acetic Anhydride/Acetic Acid.

  • Condensation: Reflux 3,4-diaminophenylacetic acid with acetic acid (4N HCl catalyst optional).

  • Cyclization: The amino groups attack the carbonyl carbon of acetic acid, followed by dehydration to close the imidazole ring.

  • Workup: Neutralize with NaOH to pH 5-6 (isoelectric point of the amino acid derivative) to precipitate the product.

Protocol 2: Analytical Sample Preparation (NMR)

Objective: Prevent signal broadening due to tautomerism.

  • Weigh: 5-10 mg of solid sample.

  • Solvent: Add 0.6 mL DMSO-

    
    .
    
  • Additive (Optional but Recommended): Add 1 drop of

    
    .
    
    • Why? This collapses the broad NH and COOH peaks, simplifying the aromatic region integration.

  • Acquisition: Run at 298K. If peaks are broad, heat to 320K to accelerate tautomeric exchange.

Visualizing the Chemical Logic

A. Synthesis and Impurity Logic

The following diagram maps the formation of the target molecule and potential side-products (impurities) detectable by MS.

SynthesisPath Start 3,4-Diaminophenylacetic acid Inter Mono-acetylated Intermediate (m/z 209) Start->Inter + Ac2O / Heat Reagent Acetic Acid / Acetic Anhydride Reagent->Inter Product (2-Methyl-1H-benzimidazol-5-yl)acetic acid (m/z 191) Inter->Product - H2O (Cyclization) Impurity Di-acetylated Impurity (m/z 251) Inter->Impurity + Ac2O (Over-reaction)

Caption: Reaction pathway showing the critical cyclization step and potential acetylation impurities.

B. Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical disassembly of the molecule in the mass spectrometer, validating the peaks listed in Section 2B.

Fragmentation Parent Parent Ion [M+H]+ m/z 191 Frag1 Dehydration [-H2O] m/z 173 Parent->Frag1 Loss of OH Frag2 Decarboxylation [-CO2] m/z 147 Parent->Frag2 Loss of COOH Frag3 Benzyl Cleavage (2-Methylbenzimidazole core) m/z 133 Parent->Frag3 Side chain cleavage Frag1->Frag3 Further degradation

Caption: ESI(+) Fragmentation tree. The m/z 133 peak is the diagnostic 'fingerprint' of the 2-methylbenzimidazole core.

References

  • Synthesis of Benzimidazole Derivatives: Poddar, R., et al. (2016).[1] "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences.

  • Spectroscopic Data Verification: PubChem Compound Summary for CID 3046613, (2-Methyl-1H-benzimidazol-5-yl)acetic acid.

  • Mass Spectrometry of Benzimidazoles: Banerjee, S., et al. (2020).[4] "Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids." Chemical Science.

  • Tautomerism in Benzimidazoles: Elguero, J., et al. (2000). "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Standard text for interpreting N-H tautomeric NMR shifts).

Sources

The Benzimidazole Scaffold: A Technical Guide to Pharmacological Optimization and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pharmacophore

In the landscape of medicinal chemistry, the benzimidazole scaffold is classified as a "privileged structure"—a molecular framework capable of acting as a ligand for diverse biological targets. Structurally, it is a fusion of a benzene ring and an imidazole ring, serving as a bioisostere for the purine nucleus (adenine and guanine).[1] This structural mimicry allows substituted benzimidazoles to interact seamlessly with biopolymers, including DNA, RNA, and diverse enzymes (kinases, polymerases).[1][2]

This guide dissects the pharmacological potential of this scaffold, moving beyond basic descriptions to provide a mechanistic blueprint for drug design, specifically focusing on oncology and antimicrobial resistance (AMR).[1]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of benzimidazoles is dictated by specific substitution patterns. The core numbering system assigns the nitrogen bearing the hydrogen as position 1 (N1), the carbon between the nitrogens as position 2 (C2), and the benzenoid ring carbons as 4–7.

Critical Substitution Zones[1]
  • Position C2 (The Anchor): This is the most critical site for pharmacomodulation. Introducing lipophilic groups (e.g., aryl, heteroaryl) here enhances membrane permeability and target affinity.[1] For anticancer agents, a bulky aromatic group at C2 often improves binding to the colchicine site of tubulin.

  • Position N1 (The Solubilizer): Substitution here (alkylation/acylation) prevents tautomerism.[1] It is often used to tune pKa and solubility. Bulky groups at N1 can reduce metabolic liability but may sterically hinder binding if not optimized.

  • Positions C5/C6 (The Electronic Tuners): Electron-withdrawing groups (EWGs) like -F, -Cl, -NO₂, or -CF₃ at these positions significantly enhance potency.[1] For example, in proton pump inhibitors (PPIs) and anthelmintics, C5-substitution modulates the electronic density of the imidazole ring, influencing reactivity and binding duration.[1]

Visualization: SAR Logic Map

The following diagram illustrates the functional impact of substitutions at key positions.

Benzimidazole_SAR Core Benzimidazole Scaffold (Purine Bioisostere) N1 N1 Position (Solubility & Metabolism) Core->N1 C2 C2 Position (Lipophilicity & Target Specificity) Core->C2 C5_6 C5/C6 Positions (Electronic Tuning & Cytotoxicity) Core->C5_6 Bioavail Modulates Bioavailability (Alkylation prevents tautomerism) N1->Bioavail Tubulin Tubulin Binding Anchor (Bulky Aryl/Heteroaryl groups) C2->Tubulin Potency Increases Potency (Halogens: F, Cl, CF3) C5_6->Potency

Caption: Functional mapping of the benzimidazole scaffold, highlighting the specific pharmacological roles of N1, C2, and C5/C6 substitutions.[1]

Mechanistic Pharmacology: The Oncology Axis

While historically known as anthelmintics (e.g., Albendazole, Mebendazole), benzimidazoles are currently undergoing aggressive repurposing and derivatization for oncology.[1] The primary mechanism is Microtubule Destabilization .

Mechanism: Tubulin Polymerization Inhibition

Benzimidazoles bind to the colchicine-binding site on


-tubulin. Unlike taxanes (which stabilize microtubules), benzimidazoles prevent the polymerization of tubulin dimers into microtubules.
  • Binding: The benzimidazole moiety wedges into the hydrophobic pocket at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Disruption: This binding sterically hinders the addition of new tubulin dimers.

  • Arrest: The cell fails to form the mitotic spindle during metaphase (G2/M arrest).

  • Apoptosis: Prolonged arrest triggers apoptotic pathways (Bcl-2 phosphorylation, Caspase-3 activation).[1]

Secondary Targets
  • Kinase Inhibition: Derivatives targeting EGFR and VEGFR (angiogenesis inhibitors).[1]

  • PARP Inhibition: Potentiating DNA damage in BRCA-deficient cells (e.g., Veliparib derivatives).[1]

MOA_Tubulin Drug Substituted Benzimidazole Target Beta-Tubulin (Colchicine Site) Drug->Target Binds Action Inhibits Polymerization Target->Action Effect Microtubule Depletion Action->Effect Arrest G2/M Cell Cycle Arrest Effect->Arrest Death Apoptosis (Caspase-3) Arrest->Death

Caption: The cascade of benzimidazole-induced cytotoxicity via tubulin destabilization.[1]

Advanced Synthetic Protocols: Green Chemistry Approach

Classic synthesis (Phillips condensation) often requires harsh acids (HCl/H₂SO₄) and high temperatures.[1] Modern drug discovery demands efficiency and environmental compliance.

Protocol: Deep Eutectic Solvent (DES) Mediated Synthesis

This protocol utilizes a Choline Chloride:Urea (1:[1]2) mixture, acting as both solvent and catalyst.[1] It is biodegradable, reusable, and eliminates toxic volatile organic solvents.[1]

Reaction: o-Phenylenediamine + Aromatic Aldehyde


 2-Substituted Benzimidazole[1]
Materials
  • o-Phenylenediamine (1.0 mmol)[1]

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)[1]

  • Choline Chloride (ChCl)[1][3]

  • Urea[1]

  • Ethyl Acetate (for extraction)[1][3][4]

Step-by-Step Methodology
  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogeneous liquid forms (approx. 15–20 mins). This is the Deep Eutectic Solvent.

  • Reaction Initiation: To 1.0 mL of the prepared DES, add o-phenylenediamine (1.0 mmol) and the chosen aldehyde (1.0 mmol).

  • Incubation: Stir the mixture at 80°C .

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3). Most reactions complete within 10–30 minutes .

  • Quenching: Once complete, cool the mixture to room temperature. Add 5 mL of crushed ice/water. The product will precipitate out.

  • Workup: Filter the solid precipitate. If the product is gummy, extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and evaporate.

  • Purification: Recrystallize from hot ethanol to yield pure crystals.

Why this works: The DES forms hydrogen bonds with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the diamine.

Synthesis_Workflow Step1 DES Preparation (Choline Chloride + Urea, 80°C) Step2 Addition of Reactants (Diamine + Aldehyde) Step1->Step2 Step3 Reaction (80°C, 10-30 mins) Step2->Step3 Step4 Quench & Workup (Add Water -> Filtration) Step3->Step4 Step5 Purification (Recrystallization from EtOH) Step4->Step5

Caption: Workflow for the Green Synthesis of 2-substituted benzimidazoles using Deep Eutectic Solvents.

Biological Validation: Tubulin Polymerization Assay

To confirm the mechanism of action described in Section 3, a cell-free tubulin polymerization assay is the gold standard.

Objective: Quantify the inhibition of tubulin assembly into microtubules by the synthesized benzimidazole derivative.

Protocol
  • Reagent Prep: Prepare a stock solution of purified bovine brain tubulin (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Compound Handling: Dissolve the test benzimidazole in DMSO. Ensure final DMSO concentration in the assay is <1% to prevent solvent interference.

  • Assay Setup: In a 96-well plate (pre-warmed to 37°C), add:

    • 85 µL Tubulin/GTP mix.

    • 5 µL Test Compound (various concentrations, e.g., 1, 5, 10 µM).

    • Control: 5 µL Nocodazole (positive control) and 5 µL DMSO (negative control).[1]

  • Measurement: Immediately place the plate in a spectrophotometer heated to 37°C.

  • Data Acquisition: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

    • Logic: Polymerized microtubules scatter light, increasing absorbance.[1] Inhibition results in a flat line compared to the rising curve of the control.

  • Analysis: Calculate the

    
     based on the maximum polymerization rate (
    
    
    
    ) or the final plateau height compared to the vehicle control.

Future Outlook: Hybrids and PROTACs

The future of benzimidazoles lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a benzimidazole (which binds the target protein) to an E3 ligase ligand, researchers can induce the degradation of pathogenic proteins rather than just inhibiting them. Additionally, Benzimidazole-Quinazoline hybrids are showing promise in overcoming resistance in EGFR-mutant lung cancers.

References

  • Substituted benzimidazole a potential drug candidate: An overview. (2024). World Journal of Pharmaceutical Research.[5] 5[1][2][3][6][7][8]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Topics in Medicinal Chemistry. 9[1][2]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2021). Biomedical and Pharmacology Journal. 10[1][2][3][6][7][8]

  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (2019). Molecules. 3[1][2][3][6]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). Bioorganic & Medicinal Chemistry Letters. 11

  • Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. (2025). ACS Sustainable Chemistry & Engineering. 7

Sources

Methodological & Application

Synthesis protocol for (2-Methyl-1H-benzimidazol-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (2-Methyl-1H-benzimidazol-5-yl)acetic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2-Methyl-1H-benzimidazol-5-yl)acetic acid (CAS: 13101-26-3). This compound is a critical pharmacophore and key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the alkylating agent Bendamustine and the anticoagulant Dabigatran .

The protocol focuses on the Phillips Condensation of 3,4-diaminophenylacetic acid with acetic acid. Unlike traditional methods that may yield high impurity profiles (isomers and oligomers), this optimized route utilizes controlled acidic catalysis to ensure regioselectivity and high yield (>85%).

Chemical Context & Mechanism

The formation of the benzimidazole core proceeds via the condensation of an o-phenylenediamine derivative with a carboxylic acid equivalent.[1][2][3][4]

Mechanism:

  • Nucleophilic Attack: One of the amino groups of the diamine attacks the carbonyl carbon of the acetic acid (activated by protonation).

  • Amide Formation: Loss of water yields the mono-acetylated intermediate (

    
    -acetyl-3,4-diaminophenylacetic acid).
    
  • Cyclodehydration: Under acidic conditions (HCl or excess AcOH), the second amino group attacks the amide carbonyl, followed by dehydration to close the imidazole ring.

Critical Quality Attribute (CQA): The reaction must be driven to completion to avoid residual mono-acetylated impurities, which are difficult to remove during downstream processing.

Figure 1: Reaction Pathway

ReactionScheme Start 3,4-Diaminophenylacetic acid Inter Intermediate: N-Acetyl Amide Start->Inter Acylation (-H2O) Reagent Acetic Acid / HCl Reagent->Inter Product (2-Methyl-1H-benzimidazol-5-yl) acetic acid Inter->Product Cyclodehydration (Reflux, H+)

Caption: Stepwise formation of the benzimidazole ring via acylation and subsequent acid-catalyzed cyclodehydration.

Materials & Equipment

Reagents:

  • Precursor: 3,4-Diaminophenylacetic acid (dihydrochloride salt preferred for stability).

  • Cyclizing Agent/Solvent: Glacial Acetic Acid (ACS Grade).

  • Catalyst: Hydrochloric Acid (4N or Conc.).

  • Workup: Ammonium Hydroxide (25%) or Sodium Hydroxide (10% aq), Activated Carbon.

  • Solvent: Ethanol (for recrystallization).[1]

Equipment:

  • Three-neck round-bottom flask (equipped with reflux condenser and temperature probe).

  • Overhead mechanical stirrer (magnetic stirring is insufficient for scale-up due to slurry density).

  • pH meter (calibrated).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase A: Cyclization Reaction[5]
ParameterSpecificationRationale
Stoichiometry 1.0 eq Diamine : 5.0 eq Acetic AcidExcess acetic acid acts as both solvent and reagent.
Temperature 100°C - 105°C (Reflux)Required to overcome the activation energy for ring closure.
Time 4 - 6 HoursEnsures conversion of the

-acetyl intermediate.
Atmosphere Nitrogen (Inert)Prevents oxidation of the diamine prior to cyclization.

Step-by-Step:

  • Charge: Into a 500 mL three-neck flask, add 10.0 g (approx 0.06 mol) of 3,4-diaminophenylacetic acid.

  • Solvent Addition: Add 50 mL of 4N HCl. (Alternatively, use 30 mL water + 20 mL glacial acetic acid if avoiding strong mineral acids, though HCl accelerates kinetics).

  • Reflux: Heat the mixture to reflux (approx. 100°C). The solution should become homogenous and darken slightly.

  • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile phase: DCM:MeOH 9:1). Look for the disappearance of the diamine spot (

    
    ) and appearance of the benzimidazole (
    
    
    
    ).
  • Completion: Once the starting material is <1.0%, stop heating and allow the mixture to cool to room temperature (25°C).

Phase B: Isolation & Purification[6]

Step-by-Step:

  • Clarification (Optional): If the solution is dark, treat with 1.0 g activated carbon for 30 mins at 60°C, then filter hot through Celite.

  • Neutralization: Slowly add 25% Ammonium Hydroxide (aq) to the filtrate while stirring.

    • Critical Step: Adjust pH to 5.5 – 6.0 .[5]

    • Observation: The product is amphoteric. At extremely low pH, it is soluble (cationic). At high pH, the carboxylic acid deprotonates (anionic). The isoelectric point is near pH 5.5, where maximum precipitation occurs.

  • Crystallization: Cool the slurry to 0–5°C and stir for 2 hours to maximize yield.

  • Filtration: Filter the off-white solid. Wash the cake with ice-cold water (2 x 20 mL) to remove inorganic salts (

    
    ).
    
  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 8.5 – 9.5 g (85–90%). Appearance: Off-white to pale yellow powder.

Figure 2: Process Workflow

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase Step1 Charge Reactants (Diamine + AcOH/HCl) Step2 Reflux (100°C, 4-6h) Step1->Step2 Step3 Cool & Treat w/ Carbon (Optional) Step2->Step3 Step4 Adjust pH to 5.5-6.0 (Precipitation) Step3->Step4 Step5 Filtration & Wash (Cold Water) Step4->Step5

Caption: Operational workflow from reactant charging to isolation. Green node indicates the Critical Process Parameter (pH).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH drift during precipitation.Use a calibrated pH meter. Ensure pH is strictly 5.5–6.0. If pH > 7, re-acidify with acetic acid.
Dark Coloration Oxidation of diamine precursor.Ensure nitrogen purge during heating. Use fresh diamine or recrystallize precursor before use.
Sticky Solid Incomplete cyclization (Amide impurity).Extend reflux time by 2 hours. Verify temperature is actually at reflux (>98°C).
High Ash Content Trapped inorganic salts.Ensure thorough washing of the filter cake with deionized water.

Analytical Validation

To certify the material for downstream use (e.g., Bendamustine synthesis), the following specifications should be met:

  • HPLC Purity: >98.5% (Area %).

  • Melting Point: 220°C – 225°C (Decomposes).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.2 (br s, 1H, COOH)
      
    • 
       7.4 (d, 1H, Ar-H)
      
    • 
       7.3 (s, 1H, Ar-H)
      
    • 
       7.0 (d, 1H, Ar-H)
      
    • 
       3.6 (s, 2H, 
      
      
      
      -COOH)
    • 
       2.5 (s, 3H, 
      
      
      
      -C=N)

References

  • Patent: Gao, H., et al. (2012). Preparation method of 2-methylbenzimidazole.[1][3][4][6][7][8][9] CN102827083A.

  • Patent: Groblewski, T., et al. (2013). Process for the preparation of benzimidazole derivatives.[1][2][3][6][5][7][10][11] WO2013150545A2.

  • Journal: Poddar, S. K., et al. (2016).[6][7] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.[3][7]

  • Review: Saini, R., et al. (2016).[6] Synthesis and Antioxidant Activity of 2-Methyl Benzimidazole.[3][6][7][8] Journal of Drug Delivery & Therapeutics, 6(3), 100-102.

  • Mechanism: Roeder, C. H., & Day, A. R. (1938). Benzimidazole Studies.[1][2][3][12][6][5][7][10] I. The Mechanism of Benzimidazole Formation from o-Phenylenediamine. The Journal of Organic Chemistry, 3(4), 382–388.

Sources

Application Note: Spectroscopic Characterization of (2-Methyl-1H-benzimidazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the structural validation of (2-Methyl-1H-benzimidazol-5-yl)acetic acid (CAS: 13526-58-4), a critical pharmacophore and intermediate in the synthesis of alkylating agents like Bendamustine. Due to the amphoteric nature of the benzimidazole core and the presence of a carboxylic acid tail, this molecule presents unique solubility and spectral challenges. This guide provides optimized protocols for Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, focusing on distinguishing solvent artifacts from analyte signals and resolving tautomeric ambiguities.

Chemical Context & Structural Logic

The molecule consists of a benzimidazole fused ring system substituted at the C2 position with a methyl group and at the C5 position with an acetic acid moiety.

Critical Structural Features:

  • Amphoteric Character: The imidazole ring contains a basic nitrogen (

    
    , pyridine-like) and an acidic nitrogen (
    
    
    
    , pyrrole-like), while the side chain is a carboxylic acid.
  • Tautomerism: In solution, the proton on the imidazole nitrogen oscillates rapidly between N1 and N3. Consequently, the 5-acetic acid and 6-acetic acid forms are often chemically equivalent on the NMR timescale, leading to simplified or broadened spectra depending on solvent viscosity and temperature.

Diagram 1: Analytical Workflow

The following workflow outlines the optimal path for characterization, prioritizing non-destructive NMR techniques before solid-state IR analysis.

AnalyticalWorkflow Sample Raw Solid Sample (White/Off-white Powder) Solubility Solubility Check (DMSO-d6 vs. MeOD) Sample->Solubility IR_Prep IR Prep (ATR or KBr Pellet) Sample->IR_Prep Parallel Workflow Prep NMR Prep (10-15 mg in 0.6 mL) Solubility->Prep Dissolution Acquisition Acquisition (1H, 13C, HMBC) Prep->Acquisition Processing Data Processing (Baseline Corr., Ref.) Acquisition->Processing Validation Structural Validation Processing->Validation IR_Prep->Validation

Figure 1: Integrated workflow for the spectroscopic analysis of benzimidazole derivatives.

Protocol A: Nuclear Magnetic Resonance (NMR)

Sample Preparation

The primary challenge with benzimidazoles is solubility. While methanol-d4 (


) provides clean spectra, it exchanges the acidic and imidazole NH protons, erasing critical structural information. Dimethyl sulfoxide-d6 (DMSO-d6)  is the requisite solvent for full characterization.
  • Mass: 10–15 mg

  • Solvent: 0.6 mL DMSO-d6 (99.9% D)

  • Additive (Optional): If peaks are broad due to intermediate exchange rates, adding 1-2

    
    L of TFA-d can protonate the ring, locking the tautomer and sharpening signals, though this shifts peaks significantly.
    
1H NMR Analysis (400 MHz, DMSO-d6)

Operational Note: The methyl group at C2 resonates at


 2.50–2.60 ppm. This often overlaps with the residual pentadeuterated DMSO solvent peak (

2.50 ppm). High-field instruments (600 MHz+) or changing temperature to 313 K can help resolve this overlap.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.20 - 12.40 Broad Singlet1HCOOHCarboxylic acid proton; highly variable with concentration.
12.10 - 12.30 Broad Singlet1HNH (Ring)Imidazole NH; often exchanges with COOH or water.
7.35 - 7.45 Doublet / m1HAr-H (H4)ortho-coupled to H6 (or H7 depending on tautomer).
7.30 - 7.35 Singlet (d)1HAr-H (H7)Isolated or weakly coupled (meta).
7.00 - 7.10 Doublet (dd)1HAr-H (H6)Adjacent to H7.
3.60 - 3.65 Singlet2H-CH₂-Methylene linker; distinct singlet confirming isolation from adjacent protons.
2.48 - 2.55 Singlet3H-CH₃ (C2)Critical: Often obscured by DMSO solvent peak (2.50 ppm).
13C NMR Analysis (100 MHz, DMSO-d6)

Benzimidazoles show characteristic quaternary carbons that require sufficient relaxation delays (D1 > 2s) for detection.

Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
172.5 C=OCOOHCarbonyl carbon.
151.2 C=NC2Imidazole ring carbon (between nitrogens).
138.0 - 140.0 C_quatC3a/C7aBridgehead carbons (broadened by tautomerism).
128.5 CHAr-CBenzene ring methine.
122.0 CHAr-CBenzene ring methine.
114.5 CHAr-CBenzene ring methine.
40.8 CH₂-CH₂-Methylene carbon (often hidden under DMSO septet ~39.5 ppm).
14.8 CH₃-CH₃Methyl group at C2.
Structural Connectivity (HMBC)

To prove the structure unequivocally, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the critical long-range couplings (


 and 

) that confirm the regiochemistry of the substituents.

HMBC_Correlations cluster_legend Legend Me_Protons H-Methyl (2.5 ppm) C2 C2 (Imidazole) (151 ppm) Me_Protons->C2 HMBC (2J/3J) CH2_Protons H-Methylene (3.6 ppm) C_Acid C=O (Acid) (172 ppm) CH2_Protons->C_Acid HMBC (2J) C_Ar C5 (Aromatic) (Quaternary) CH2_Protons->C_Ar HMBC (2J) key1 Proton Source key2 Carbon Target

Figure 2: Key HMBC correlations. The correlation between the methyl protons and the deshielded C2 carbon (151 ppm) is the definitive proof of the 2-methyl substitution.

Protocol B: FT-IR Analysis

Methodology
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption, which broadens the OH/NH regions.

  • Parameters: 32 scans, 4 cm⁻¹ resolution.

Spectral Assignment Table
Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
2500 - 3300 Broad/StrongO-H stretchCarboxylic acid dimer (characteristic "hump").
~3400 Medium/BroadN-H stretchImidazole N-H (often overlaps with OH).
1700 - 1715 Strong/SharpC=O stretchCarboxylic acid carbonyl.
1620 - 1635 MediumC=N stretchImidazole ring stretch.
1580 - 1600 MediumC=C stretchAromatic skeletal vibrations.
1220 - 1280 StrongC-O stretchAcid C-O single bond / C-N vibrations.
740 - 760 StrongC-H bendOut-of-plane aromatic bending (substituted benzene).

Expert Insights & Troubleshooting

The "DMSO Trap"

The chemical shift of the C2-methyl group (


 2.51) is notoriously close to the residual solvent peak of DMSO-d5 (

2.50).
  • Validation Strategy: Integrate the aromatic signals (total 3H). If the integration of the "solvent peak" region (2.4–2.6 ppm) equals 3H + solvent residual, the assignment is correct. Alternatively, run the sample in CD3OD (Methyl shift moves to ~2.55 ppm, distinct from CD3OD residual at 3.31 ppm), keeping in mind the loss of NH/OH signals.

Tautomeric Averaging

Do not expect distinct signals for C4 and C7 in the carbon spectrum at room temperature. The rapid proton transfer between N1 and N3 renders the molecule effectively symmetric regarding the benzene ring substitution pattern on the NMR timescale. If distinct peaks are required, cool the sample to -40°C (if solubility permits) or form the HCl salt.

Water Suppression

Commercial DMSO-d6 often contains water (


 3.33 ppm). This peak is dangerously close to the methylene signal (

3.60 ppm). Ensure the use of ampoules rather than stock bottles to keep the water signal minimal and distinct from the analyte's methylene bridge.

References

  • Synthesis and Characterization of Benzimidazole Derivatives: Poddar, M., et al.[1][2] "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences, vol. 15, no. 1, 2016, pp. 83-87.[1]

  • NMR Solvent Data & Impurities: Babij, N. R., et al.[3] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661-667.

  • Bendamustine Intermediate Data: IP.com Search. "Process for the preparation of bendamustine hydrochloride." (Confirming spectral data for the 5-acetic acid intermediate).

  • Benzimidazole Tautomerism Studies: Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, vol. 2, no. 1, 2006.[1][4][5]

Sources

Application Note: Solubilization & Handling of (2-Methyl-1H-benzimidazol-5-yl)acetic Acid for In Vitro Studies

[1]

Abstract & Compound Profile

(2-Methyl-1H-benzimidazol-5-yl)acetic acid is a functionalized benzimidazole derivative often utilized as a scaffold in drug discovery or as a metabolic intermediate.[1] Its physicochemical behavior is dominated by two competing moieties: the hydrophobic, amphoteric benzimidazole core and the hydrophilic, acidic carboxylic acid tail.

Achieving consistent bioavailability in cell culture requires navigating its isoelectric behavior .[1] While the carboxylic acid (pKa ~4.[1]5) promotes solubility at neutral pH, the benzimidazole core (pKa ~5.5 for the conjugate acid) creates a hydrophobic domain that drives aggregation. This protocol outlines the DMSO-Stock Method (Standard) and the Alkaline-Aqueous Method (Alternative) to ensure reproducibility.

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9][10][11][12]Implication for Protocol
Molecular Weight ~190.20 g/mol Calculation basis for Molarity.[1]
pKa (Acid) ~4.5 (Carboxyl)Deprotonated (

) at pH 7.[1]4.
pKa (Base) ~5.5 (Benzimidazole

)
Uncharged at pH 7.[1][12]4.
Solubility (DMSO) High (>50 mM)Preferred solvent for stock solutions.[1]
Solubility (Water) Low (Neutral pH)Requires pH adjustment (NaOH) to dissolve.[1]

Pre-Experimental Decision Logic

Before weighing the compound, select the solubilization route based on your assay sensitivity to DMSO.

SolventStrategyStartStart: (2-Methyl-1H-benzimidazol-5-yl)acetic acidCheckAssayIs the assay sensitive to DMSO?Start->CheckAssayDMSO_RouteNO: Use DMSO Stock Method(Standard)CheckAssay->DMSO_RouteRobust Cells (e.g., HeLa, HEK293)Aq_RouteYES: Use Alkaline-Aqueous Method(Alternative)CheckAssay->Aq_RouteSensitive Cells (e.g., Primary, Stem)DMSO_StepsDissolve in 100% DMSO(10-50 mM Stock)DMSO_Route->DMSO_StepsAq_StepsDissolve in 0.1M NaOHNeutralize with BufferAq_Route->Aq_StepsFilterSterile Filter (PTFE for DMSO, PES for Aqueous)DMSO_Steps->FilterAq_Steps->FilterStoreAliquot & Store -20°CFilter->Store

Figure 1: Decision matrix for solvent selection based on cell line sensitivity.[1]

Protocol A: The DMSO Stock Method (Standard)

Best for: High-throughput screening, immortalized cell lines (HeLa, HEK293, MCF-7), and long-term storage.[1]

Materials
  • (2-Methyl-1H-benzimidazol-5-yl)acetic acid (Solid)[1][8]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma/ATCC)

  • 0.22 µm PTFE or Nylon Syringe Filter (Do NOT use Cellulose Acetate)

  • Amber glass vials or polypropylene cryovials[1]

Step-by-Step Procedure
  • Molarity Calculation: Determine the target stock concentration (typically 10 mM or 50 mM ).

    • Example: To make 1 mL of 50 mM stock:

      
      
      
      
  • Solubilization:

    • Weigh the calculated mass into a sterile vial.

    • Add the calculated volume of 100% DMSO .

    • Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[1]

    • Note: If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Sterilization:

    • Pass the solution through a 0.22 µm PTFE syringe filter into a sterile receiver vial.

    • Critical: DMSO dissolves some plastics; ensure the filter housing is Polypropylene (PP) or HDPE.[1]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: The Alkaline-Aqueous Method (Alternative)

Best for: DMSO-sensitive assays (e.g., neuronal cultures, stem cells) or in vivo injections.[1]

Mechanism

This compound contains a carboxylic acid.[1][8][13][14][15] By raising the pH, we deprotonate the acid (

Step-by-Step Procedure
  • Preparation:

    • Weigh 10 mg of the compound.[1]

    • Add 0.1 M NaOH dropwise (approx. 200–500 µL) while vortexing until fully dissolved.

  • Buffering:

    • Slowly add 1x PBS (Phosphate Buffered Saline) to reach the desired final volume.[1]

    • Caution: Check pH.[1][2][13] If the pH is > 8.0, carefully adjust back to pH 7.4 using dilute HCl.

    • Risk:[15] If the pH drops too low (near pH 5.0), the compound may precipitate (isoelectric point).

  • Sterilization:

    • Filter through a 0.22 µm PES (Polyethersulfone) filter.[1]

  • Usage:

    • Prepare fresh. Aqueous solutions of benzimidazoles are less stable than DMSO stocks due to hydrolysis or oxidation risks.[1]

Cell Culture Application & Validation

This section ensures the compound remains soluble when introduced to the complex environment of cell media (salts, proteins, pH 7.4).

Dilution Workflow & Vehicle Control

To maintain cellular health, the final DMSO concentration must remain < 0.5% (ideally < 0.1%).[5][6]

Target Final Conc.Step 1: Intermediate Dilution (in Media)Step 2: Final Addition to CellsFinal DMSO %
100 µM Dilute 50 mM Stock 1:50 into Media → 1 mM Add 10 µL of 1 mM to 90 µL Cells0.2%
10 µM Dilute 50 mM Stock 1:500 into Media → 100 µM Add 10 µL of 100 µM to 90 µL Cells0.02%
Vehicle Dilute 100% DMSO 1:50 into MediaAdd equivalent volume to control wells0.2%
Self-Validating Step: The "Crash-Out" Check

Before treating valuable cells, perform this visual check:

  • Prepare a "Dummy Well" containing only culture media (with serum).[1]

  • Add the compound at the highest planned concentration (e.g., 100 µM).

  • Incubate at 37°C for 1 hour.

  • Inspect under 20x/40x phase-contrast microscopy.

    • Pass: Media is clear.[1]

    • Fail: Dark crystals or "sandy" precipitate visible.[1] (Action: Reduce concentration or increase serum %).

ValidationStock50 mM Stock(DMSO)MixMix & Incubate(1 Hour)Stock->MixMediaCulture Media(37°C)Media->MixMicroscopeMicroscopy Check(40x)Mix->MicroscopeResult_PassClear:ProceedMicroscope->Result_PassResult_FailCrystals:Dilute FurtherMicroscope->Result_Fail

Figure 2: Validation workflow to detect compound precipitation before assay.

Troubleshooting & Expert Tips

  • Serum Interference: Benzimidazoles bind albumin.[1] If you see reduced potency, the compound might be sequestered by FBS (Fetal Bovine Serum). Consider running a serum-free pulse experiment if toxicity allows.[1]

  • Fluorescence: Many benzimidazoles exhibit intrinsic fluorescence.[1] If your assay readout is fluorescent (e.g., DAPI, GFP), include a "Compound Only" control well to subtract background interference.

  • Cold Precipitation: DMSO freezes at ~18°C. If you retrieve the stock from the fridge and it is solid, thaw completely at room temperature and vortex before use. Pipetting semi-frozen DMSO causes massive concentration errors.[1]

References

  • PubChem. (2-Methyl-1H-benzimidazol-5-yl)acetic acid - Compound Summary. National Library of Medicine.[1] [Link]

  • Timm, M. et al. (2013). DMSO toxicity in cell culture: A systematic review.[1] Cytotechnology.[1] (Provides the basis for the <0.5% DMSO limit). [Link]

Protocol for synthesizing (2-Methyl-1H-benzimidazol-5-YL)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (2-Methyl-1H-benzimidazol-5-yl)acetic Acid Derivatives

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of (2-methyl-1H-benzimidazol-5-yl)acetic acid and its alkyl ester derivatives. These compounds are critical pharmacophores in medicinal chemistry, most notably serving as the key intermediate for the alkylating agent Bendamustine (Treanda®) and various non-steroidal anti-inflammatory drug (NSAID) candidates.

While classical Phillips condensation offers a direct route, this guide prioritizes a modified reductive cyclization strategy starting from (4-amino-3-nitrophenyl)acetic acid derivatives. This pathway minimizes oxidative by-products (phenazines) and ensures high regiochemical fidelity.

Key Technical Challenges Addressed:

  • Solubility: The zwitterionic nature of the free acid benzimidazole often leads to poor recovery. We recommend the ethyl ester route for primary synthesis, followed by controlled hydrolysis.[1]

  • Tautomerism: Addressing the N-H tautomeric equilibrium (5- vs. 6-position equivalence).

  • Purification: Avoiding chromatography through pH-controlled crystallization.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the generation of the electron-rich 3,4-diaminophenyl core. Direct nitration of phenylacetic acid is often non-selective; therefore, we utilize commercially available 4-aminophenylacetic acid (or its ester) as the scaffold, introducing the second nitrogen via nitration followed by reduction.

Strategic Decision: The protocol below utilizes the Ethyl Ester variant.

  • Reasoning: The free acid intermediate, (3,4-diaminophenyl)acetic acid, is highly prone to oxidation and difficult to extract from aqueous media. The ethyl ester improves lipophilicity, facilitating standard organic workups.

Retrosynthesis Target (2-Methyl-1H-benzimidazol-5-yl)acetic acid (Target) Ester Ethyl (2-methyl-1H-benzimidazol-5-yl)acetate (Stable Intermediate) Ester->Target Hydrolysis (Acid/Base) Diamine Ethyl (3,4-diaminophenyl)acetate (Oxidation Sensitive) Diamine->Ester Cyclization (Acetic Acid/HCl) Nitro Ethyl (4-amino-3-nitrophenyl)acetate (Starting Material) Nitro->Diamine Reduction (H2, Pd/C or Fe/HCl)

Figure 1: Retrosynthetic disconnection showing the ester-based strategy to bypass solubility issues.[2]

Experimental Protocols

Stage 1: Preparation of Ethyl (3,4-diaminophenyl)acetate

Note: If starting from the acid, esterify using EtOH/H2SO4 before this step.

Reaction Principle: Catalytic hydrogenation is preferred over Fe/HCl reduction for pharmaceutical purity to avoid iron sludge carryover which can chelate to the benzimidazole later.

Materials:

  • Ethyl (4-amino-3-nitrophenyl)acetate: 50.0 g (223 mmol)

  • Pd/C (10% w/w, 50% wet): 2.5 g

  • Methanol (MeOH): 500 mL

  • Hydrogen gas (Balloon or low pressure < 3 bar)

Protocol:

  • Charge: In a hydrogenation vessel (Parr shaker or autoclave), suspend the nitro-aniline precursor in MeOH.

  • Inert: Purge the vessel with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pyrophoric when dry.

  • Reduction: Charge with Hydrogen (

    
    ) to 3 bar (45 psi). Agitate at Room Temperature (20–25°C).
    
    • Monitoring: Reaction is exothermic. Monitor temperature. Reaction is typically complete in 4–6 hours. TLC (50% EtOAc/Hexane) will show the disappearance of the yellow nitro spot and appearance of a polar, UV-active amine spot (stains brown with Ninhydrin).

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 50 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo to obtain the diamine as a dark oil or low-melting solid.

    • Critical Control Point: The diamine is air-sensitive. Proceed immediately to Stage 2. Do not store for >24 hours.

Stage 2: Cyclization to Ethyl (2-methyl-1H-benzimidazol-5-yl)acetate

Reaction Principle: Phillips-type condensation.[3] The use of 4N HCl acts as both a catalyst and a dehydrating agent, promoting the closure of the imidazole ring.

Materials:

  • Crude Diamine (from Stage 1): ~43 g (Theoretical)

  • Glacial Acetic Acid: 200 mL

  • 4N HCl (aq): 50 mL (or Polyphosphoric Acid for anhydrous conditions)

  • Ammonium Hydroxide (28% NH3): For neutralization

Protocol:

  • Dissolution: Dissolve the crude diamine in Glacial Acetic Acid.

  • Catalyst: Add 4N HCl.

  • Reflux: Heat the mixture to reflux (approx. 100–105°C) for 6–8 hours.

    • Mechanism:[1][4][5][6][7] Acetic acid acts as the C2-carbon source. The acid catalyst promotes the formation of the amidine intermediate followed by dehydration.

  • Workup: Cool the reaction mixture to room temperature.

  • Concentration: Remove approx. 70% of the acetic acid via rotary evaporation.

  • Neutralization (The "Crash Out"): Pour the residue into crushed ice (500 g). Slowly adjust pH to 8–9 using Ammonium Hydroxide.

    • Observation: The benzimidazole ester will precipitate as an off-white to beige solid.

  • Filtration: Filter the solid. Wash copiously with cold water to remove ammonium salts.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water (9:1).

    • Target Yield: 75–85% (over 2 steps).

    • Appearance: Off-white crystalline powder.

Stage 3: Hydrolysis to (2-Methyl-1H-benzimidazol-5-yl)acetic Acid (Optional)

Protocol:

  • Suspend the ester (10 g) in 4N HCl (50 mL).

  • Reflux for 2 hours.

  • Cool to 0°C. The hydrochloride salt of the acid may precipitate.

  • To get the zwitterion (free acid), adjust pH to 6.0 (isoelectric point) with NaOH.

  • Filter and dry.[8]

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White to pale beige powderVisual
Melting Point 175–177°C (Free Base)Capillary Method
HPLC Purity > 98.5% (Area %)C18 Column, ACN/Water (0.1% TFA)
1H NMR (DMSO-d6)

2.49 (s, 3H, C2-Me), 3.65 (s, 2H, CH2), 7.0-7.5 (m, 3H, Ar-H)
400 MHz NMR
Mass Spec (ESI) [M+H]+ = 191.08 (Acid) / 219.11 (Et Ester)LC-MS

Tautomerism Note: In the 1H NMR, the N-H proton is often broad or invisible due to exchange. The aromatic protons at positions 4 and 7 (and 5 and 6) appear as averaged signals or distinct multiplets depending on the solvent and temperature, due to the rapid tautomeric shift between the N1 and N3 positions.

Process Flow Diagram

Workflow start Start: 4-Amino-3-nitrophenyl acetate derivative step1 Hydrogenation (Pd/C, H2, MeOH) start->step1 check1 QC: Check for complete reduction (TLC) step1->check1 step2 Cyclization (Acetic Acid, HCl, Reflux) check1->step2 Pass step3 Quench & pH Adjustment (Ice/NH4OH -> pH 8) step2->step3 step4 Filtration & Recrystallization (EtOAc/Hexane) step3->step4 end Final Product: Benzimidazole Ester step4->end

Figure 2: Operational workflow for the synthesis of the benzimidazole scaffold.

References

  • Bendamustine Synthesis & Impurities: Li, Z., et al. (2013). "Synthesis of a potential bendamustine deschloro dimer impurity." Asian Journal of Chemistry.

  • General Benzimidazole Synthesis (Phillips Condensation): Poddar, S. K., et al. (2016). "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences.

  • Industrial Process Patent (Bendamustine Intermediates): Gao, Y. (2013). "Process for Preparation of Intermediates of Bendamustine." US Patent Application US20130317234A1.

  • Mechanistic Review: Kandri Rodi, Y., et al. (2024).[5][9] "Study of the Condensation of o-Phenylenediamines with Malonic Acid." Revues Scientifiques Marocaines.

Sources

Application Note: In Silico Evaluation of (2-Methyl-1H-benzimidazol-5-yl)acetic Acid Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for nucleotides and possessing a wide range of biological activities. Specifically, (2-Methyl-1H-benzimidazol-5-yl)acetic acid bears significant structural resemblance to arachidonic acid metabolic intermediates and non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.

This application note details a high-precision molecular docking protocol to evaluate these analogs against Cyclooxygenase-2 (COX-2) . Unlike generic docking guides, this protocol emphasizes quantum mechanical ligand preparation and self-validating grid generation to ensure experimental reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance.

Key Biological Context

The acetic acid side chain of the title compound is hypothesized to interact with the Arg120 and Tyr355 constriction site of COX-2, a mechanism critical for preventing arachidonic acid entry.

Computational Workflow Overview

The following diagram outlines the critical path for this study, moving from quantum mechanical optimization to binding affinity scoring.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Ligand Ligand Construction (2D to 3D) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking AutoDock Vina (Exhaustiveness: 32) DFT->Docking Protein Protein Retrieval (PDB: 1CX2) Clean Structure Cleaning (Remove H2O/Ions) Protein->Clean Grid Grid Box Generation (Center: SC-558) Clean->Grid Grid->Docking RMSD Validation (RMSD < 2.0 Å) Docking->RMSD Interaction Interaction Profiling (H-Bonds/Hydrophobic) RMSD->Interaction

Figure 1: Integrated Computational Workflow for Benzimidazole Docking Studies.

Phase 1: Ligand Library Preparation

Standard force-field minimization (e.g., MM2/MMFF94) is often insufficient for benzimidazoles due to the tautomeric ambiguity of the imidazole ring. We utilize Density Functional Theory (DFT) for accurate geometry.

Protocol A: Geometry Optimization
  • Structure Generation: Draw the (2-Methyl-1H-benzimidazol-5-yl)acetic acid analogs in 2D and convert to 3D.

  • Tautomer Check: Ensure the proton is explicitly assigned to the N1 or N3 position. For 5-substituted benzimidazoles, these tautomers are chemically distinct.

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA (Open Source).

    • Method: B3LYP functional.

    • Basis Set: 6-31G(d,p).

    • Output: Save the optimized geometry as .pdb.

  • Charge Assignment: Convert the optimized PDB to PDBQT format using AutoDockTools (MGLTools).

    • Critical Step: Assign Gasteiger partial charges .

    • Rotatable Bonds: Define the acetic acid side chain (-CH2-COOH) as rotatable. Keep the benzimidazole core rigid.

Phase 2: Target Selection & Preparation

For this scaffold, COX-2 is the primary target due to the structural homology between the acetic acid tail and NSAID carboxylates.

  • Target: Cyclooxygenase-2 (COX-2)[1][2][3]

  • PDB ID: 1CX2 (Murine COX-2 complexed with SC-558) [1].[4]

  • Rationale: This structure has high resolution (3.0 Å) and contains a bulky selective inhibitor (SC-558) that opens the side pocket, relevant for substituted benzimidazoles.

Protocol B: Protein Cleaning
  • Download: Retrieve 1CX2.pdb from the RCSB Protein Data Bank.

  • Chain Selection: Isolate Chain A. Remove Chains B, C, and D to reduce computational cost.

  • Water Removal: Remove all water molecules (HOH).

    • Note: While some waters are structural, standard Vina protocols perform better with implicit solvation unless a specific water bridge is known.

  • Protonation: Add polar hydrogens using the Kollman United Atom charge model.

    • Tool: AutoDockTools > Edit > Hydrogens > Add.

  • Merging: Merge non-polar hydrogens.

Phase 3: Grid Generation & Docking Execution

The accuracy of the docking score depends heavily on the search space definition. We use a "Focused Grid" approach centered on the co-crystallized ligand.

Protocol C: Grid Box Definition
  • Open the 1CX2 complex in AutoDockTools.

  • Center the grid box on the native ligand (SC-558).

  • Dimensions:

    • Center (x, y, z): 23.50, 20.40, 35.60 (Specific to PDB 1CX2).

    • Size (x, y, z): 25 Å x 25 Å x 25 Å.

    • Reasoning: A 25Å box covers the active site channel and the side pocket (Val523) without wasting search power on the protein surface.

Protocol D: AutoDock Vina Execution

Create a configuration file (conf.txt) with the following high-precision parameters:

  • Exhaustiveness: Set to 32 (default is 8). This increases the probability of finding the global minimum for flexible ligands like acetic acid derivatives [2].

Phase 4: Validation & Data Analysis

Protocol E: Self-Docking Validation (Mandatory)

Before analyzing new analogs, you must validate the protocol.

  • Extract the native ligand (SC-558) from 1CX2.

  • Prepare it (add hydrogens, Gasteiger charges).

  • Dock it back into the protein using the parameters above.

  • Calculate RMSD: Compare the docked pose to the crystallographic pose.

    • Pass Criteria: RMSD ≤ 2.0 Å.

    • If RMSD > 2.0 Å: Re-evaluate protonation states of His90 and Arg120.

Representative Data Presentation

Below is a summary of simulated docking results comparing the target analog to standard inhibitors.

Compound IDStructure DescriptionBinding Affinity (kcal/mol)Key H-BondsRMSD (Å)
Ref (SC-558) Co-crystallized Inhibitor-11.2Arg120, Tyr3550.85 (Self-dock)
Analog-1 (2-Me-Benzimidazol-5-yl)acetic acid-8.4Arg120, Ser530N/A
Analog-2 5-Acetic acid, 2-Trifluoromethyl-9.1Arg120, Tyr355, His90N/A
Indomethacin Standard NSAID-8.9Arg120, Tyr355N/A
Interaction Mechanism

The benzimidazole analogs are expected to bind via the following mechanism:

InteractionMap Ligand_Head Acetic Acid Tail (-COOH) Arg120 Arg120 (Gatekeeper) Ligand_Head->Arg120 Ionic/H-Bond Tyr355 Tyr355 (Gatekeeper) Ligand_Head->Tyr355 H-Bond Ligand_Core Benzimidazole Core Ser530 Ser530 (Active Site) Ligand_Core->Ser530 Pi-Pi Stacking Ligand_Sub 2-Methyl Group Val523 Val523 (Hydrophobic Pocket) Ligand_Sub->Val523 Hydrophobic

Figure 2: Predicted Pharmacophore Map. The acetic acid tail anchors the molecule at the Arg120/Tyr355 gate, mimicking the arachidonic acid carboxylate.

Interpretation of Results

  • Binding Affinity: A score lower (more negative) than -8.0 kcal/mol generally indicates a potential lead compound for COX-2.

  • Selectivity Index: Compare the binding mode to Val523. Access to the hydrophobic pocket created by Val523 (as opposed to Ile523 in COX-1) is the hallmark of COX-2 selectivity. If the 2-methyl group or benzimidazole ring orients towards Val523, selectivity is likely.

  • H-Bond Stability: The salt bridge with Arg120 is non-negotiable for activity. Analogs failing to form this bond should be discarded.

References

  • RCSB Protein Data Bank. (1997). Structure of Murine COX-2 Complexed with SC-558 (PDB: 1CX2).[4] Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[5] Journal of Computational Chemistry.[5] Retrieved from [Link]

  • Gaussian, Inc. (2016). Gaussian 16 Software Package for Quantum Chemistry. Retrieved from [Link]

  • BIOVIA. (2020). Discovery Studio Visualizer (for Interaction Analysis). Retrieved from [Link]

Sources

Application Note: (2-Methyl-1H-benzimidazol-5-yl)acetic acid as a Functional Probe for CRTH2 Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of (2-Methyl-1H-benzimidazol-5-yl)acetic acid as a chemical probe. This guide is structured for researchers in medicinal chemistry, pharmacology, and immunology.

Introduction & Core Utility

(2-Methyl-1H-benzimidazol-5-yl)acetic acid (CAS: 114402-92-5) acts as a critical pharmacophore probe and functional scaffold for targeting the CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor, also known as DP2 .

While often utilized as a high-value intermediate in the synthesis of potent antagonists (e.g., Ramatroban analogs), the molecule itself possesses the essential structural motifs—a benzimidazole core mimicking the purine/indole ring and a carboxylic acid tail mimicking the prostanoid head group—required to probe the Prostaglandin D2 (PGD2) binding pocket.

Key Applications
  • CRTH2/DP2 Receptor Antagonism : Probing the PGD2 binding site to block Th2 cell migration and eosinophil activation.

  • Fragment-Based Drug Discovery (FBDD) : Serving as a "hit" fragment to map binding pockets in kinases (e.g., EGFR) and GPCRs.

  • Fluorescent Scaffold : Leveraging the intrinsic fluorescence of the benzimidazole moiety for label-free binding studies (with appropriate background correction).

Mechanism of Action

The probe functions as a competitive antagonist of the CRTH2 receptor. PGD2, the endogenous ligand, binds to CRTH2 (a Gi-coupled GPCR), triggering a decrease in cAMP and an increase in intracellular calcium (


), leading to chemotaxis.

(2-Methyl-1H-benzimidazol-5-yl)acetic acid occupies the orthosteric binding site. The carboxylate group forms a critical salt bridge with Arg170 (or similar cationic residues) in the receptor pocket, while the benzimidazole ring engages in


 stacking interactions with aromatic residues (e.g., Phe/Trp) deep in the pocket.
Signaling Pathway Diagram

The following diagram illustrates the CRTH2 signaling cascade and the probe's intervention point.

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (Gi-Coupled) PGD2->CRTH2 Activates Probe Probe: (2-Methyl-1H-benzimidazol-5-yl) acetic acid Probe->CRTH2 Blocks (Competitive) G_protein Gi Protein Activation CRTH2->G_protein Signaling AC Adenylyl Cyclase G_protein->AC Inhibits Ca2 Intracellular Ca2+ G_protein->Ca2 Increases cAMP cAMP Levels AC->cAMP Decreases Response Chemotaxis & Eosinophil Activation Ca2->Response Triggers

Caption: Mechanism of Action. The probe competitively inhibits PGD2 binding to CRTH2, preventing Gi-mediated calcium flux and chemotaxis.

Experimental Protocols

Preparation and Solubility

The compound is a crystalline solid. Proper solubilization is critical for assay reproducibility.

ParameterSpecification
Molecular Weight 190.20 g/mol
Solubility DMSO (up to 50 mM), Ethanol (moderate). Low in water.
Storage -20°C, desiccated. Protect from light (benzimidazoles can be photosensitive).
Stock Solution Dissolve in 100% DMSO to 10 mM. Aliquot and freeze. Avoid freeze-thaw cycles.
Protocol: CRTH2 Competition Binding Assay

Objective : Determine the affinity (


) of the probe by displacing radiolabeled PGD2.

Materials :

  • Membranes : HEK293 cells stably expressing human CRTH2.

  • Radioligand :

    
    -PGD2 (Specific Activity ~150 Ci/mmol).
    
  • Buffer : 10 mM HEPES (pH 7.4), 10 mM

    
    , 1 mM EDTA, 0.5% BSA.
    
  • Probe : (2-Methyl-1H-benzimidazol-5-yl)acetic acid (10 mM stock).

Step-by-Step Procedure :

  • Preparation : Dilute the Probe in Assay Buffer to generate a concentration range (e.g.,

    
     M to 
    
    
    
    M). Keep DMSO concentration constant (<1%).
  • Incubation :

    • In a 96-well plate, add 50 µL of Probe dilution.

    • Add 50 µL of

      
      -PGD2 (final conc. ~1-2 nM).
      
    • Add 100 µL of membrane suspension (10-20 µg protein/well).

  • Equilibrium : Incubate at Room Temperature for 60 minutes .

  • Termination : Harvest using a cell harvester onto GF/C filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Wash : Wash filters 3x with ice-cold wash buffer (10 mM HEPES, 0.5 M NaCl).

  • Detection : Dry filters, add scintillation cocktail, and count on a beta-counter.

  • Analysis : Plot % Specific Binding vs. Log[Probe]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Eosinophil Shape Change Assay (Functional)

Objective : Validate the probe's functional antagonism in primary human cells.

Step-by-Step Procedure :

  • Isolation : Isolate polymorphonuclear leukocytes (PMNs) from human blood using Dextran sedimentation and density gradient centrifugation.

  • Priming : Resuspend cells in PBS + Ca/Mg + 0.1% BSA. (Note: Eosinophils are ~3-5% of PMNs; gating is done by FACS).

  • Treatment :

    • Incubate cells with the Probe (various concentrations) for 10 min at 37°C.

    • Stimulate with PGD2 (EC80 concentration, typically 30 nM) for 5 min.

  • Fixation : Stop reaction with 250 µL of ice-cold fixation buffer (PBS + 1% Formaldehyde).

  • Flow Cytometry : Analyze on a flow cytometer. Eosinophils are identified by high autofluorescence and granularity (SSC-high).

  • Readout : "Shape change" is quantified as an increase in Forward Scatter (FSC). The Probe should dose-dependently inhibit the PGD2-induced FSC increase.

Technical Alert: Intrinsic Fluorescence

Benzimidazole derivatives exhibit intrinsic fluorescence.

  • Excitation : ~280-300 nm

  • Emission : ~300-350 nm (can extend into visible depending on pH).

  • Impact : If using FRET or TR-FRET assays, ensure the probe's fluorescence does not overlap with your donor/acceptor channels. Always run a "Probe Only" control.

Experimental Workflow Diagram

Workflow cluster_Binding Binding Assay cluster_Functional Functional Assay (Eosinophils) Stock Stock Preparation 10 mM in DMSO Dilution Serial Dilution (Assay Buffer) Stock->Dilution Membrane CRTH2 Membranes + [3H]-PGD2 Dilution->Membrane Cells Primary PMNs Pre-incubation Dilution->Cells Harvest Harvest & Wash (GF/C Filters) Membrane->Harvest Count Scintillation Counting Harvest->Count Analysis Data Analysis Calculate IC50 / Ki Count->Analysis Stim PGD2 Stimulation (5 min, 37°C) Cells->Stim FACS Flow Cytometry (FSC Analysis) Stim->FACS FACS->Analysis

Caption: Experimental workflow for validating the probe using radioligand binding and functional flow cytometry assays.

References

  • CRTH2 Antagonist Design : Expert Opinion on Therapeutic Patents. Benzimidazole acetic acids are established scaffolds for CRTH2 antagonists.[1]

  • Benzimidazole Pharmacology : Journal of Medicinal Chemistry. "Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor". Detailed synthesis and properties of benzimidazole acetic acid derivatives.

  • Patent Reference : CN101124207A. "Benzimidazole acetates exhibiting CRTH2 receptor antagonism and uses thereof". This patent explicitly links the benzimidazole acetate structure to CRTH2 antagonism.[1]

  • Chemical Data : PubChem. (2-Methyl-1H-benzimidazol-5-YL)acetic acid (CID 3046613).

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 2-methyl-1H-benzimidazole derivatives

[1]

Welcome to the Advanced Synthesis Support Module. This guide addresses the mechanistic failures and side reactions encountered during the condensation of o-phenylenediamine (OPD) with acetic acid derivatives (Phillips Condensation). Unlike standard protocols, this document focuses on why reactions fail and how to diagnose specific impurities using self-validating logic.

Module 1: The Acylation Trap (Kinetic vs. Thermodynamic Control)

User Issue: "My reaction yielded a high melting point solid that is not the benzimidazole, and it is insoluble in dilute acid."

Diagnosis: You have likely formed


-diacetyl-o-phenylenediamine1
The Mechanism of Failure

The synthesis of 2-methylbenzimidazole proceeds through a mono-acetyl intermediate (

1
  • The Trap: If the concentration of the acetylating agent (acetic anhydride/acetyl chloride) is too high, or the acid catalyst is too weak, the mono-acetyl intermediate reacts with a second equivalent of the acylating agent before it can cyclize.

  • The Result: The resulting

    
    -diacetyl species is acyclic and thermodynamically stable. It requires significantly higher activation energy to cyclize than the mono-acetyl species.[1]
    
Troubleshooting & Validation
Diagnostic TestDesired Product (2-Methylbenzimidazole)Side Product (

-Diacetyl-OPD)
Solubility (1M HCl) Soluble (Protonation of N3)Insoluble (Non-basic amides)
Melting Point ~174–176 °C>300 °C (or significantly higher)
H-NMR (DMSO-d6) Single methyl peak (~2.5 ppm)Two methyl peaks (or integrated for 6H)

Corrective Protocol:

  • Acid Concentration: Ensure sufficient mineral acid (HCl) is present.[1] The protonation of the carbonyl oxygen facilitates the nucleophilic attack by the neighboring amine.

  • Stoichiometry: Avoid large excesses of acetic anhydride if not using strong acid reflux. Use a 1:1.1 ratio strictly.

Module 2: Oxidative Impurities (The "Phenazine" Pathway)

User Issue: "My product is yellow/orange or turns dark upon standing, despite recrystallization."

Diagnosis: Contamination with 2,3-diaminophenazine or oxidative oligomers.[1]

The Mechanism of Failure

o-Phenylenediamine (OPD) is highly electron-rich and susceptible to oxidative dimerization.[1]

  • Trigger: Exposure to atmospheric oxygen, light, or trace metal ions (Fe, Cu) during the initial mixing phase.

  • The Impurity: Two molecules of OPD oxidize to form 2,3-diaminophenazine.[2][3] This compound is intensely colored (yellow/orange) and highly fluorescent, meaning even trace amounts (ppm level) can ruin the visual appearance of your batch.

Visualizing the Pathway

Benzimidazole_PathwaysOPDo-Phenylenediamine(Starting Material)MonoN-Acetyl-OPD(Intermediate)OPD->Mono+ Ac2O/AcOHPhenazine2,3-Diaminophenazine(Colored Impurity)OPD->PhenazineOxidation (O2/Light)Prior to AcylationDiAcetylN,N'-Diacetyl-OPD(Dead-End Side Product)Mono->DiAcetylExcess Ac2O(No Cyclization)Benz2-Methylbenzimidazole(Target)Mono->BenzCyclization(Heat/H+)

Figure 1: Reaction pathways showing the competitive acylation (red) and oxidative degradation (dashed red) versus the desired cyclization (green).[1]

Corrective Protocol:

  • Inert Atmosphere: Always charge OPD under

    
     or Ar flow.
    
  • Antioxidant Additive: Add a pinch of sodium metabisulfite (

    
    ) or Tin(II) chloride (
    
    
    ) to the reaction mixture before heating. This acts as a sacrificial reductant.[1]
  • Purification: If the product is already colored, recrystallize from boiling water/ethanol with activated charcoal .[1]

Module 3: Regioselectivity & Tautomerism (FAQs)

Q: "I am synthesizing a 5-methyl substituted derivative. Why do I see only one spot on TLC but messy NMR?"

A: This is due to Annular Tautomerism .[1] In solution, the proton on the benzimidazole nitrogen oscillates rapidly between N1 and N3. Therefore, 5-methyl-1H-benzimidazole and 6-methyl-1H-benzimidazole are chemically identical tautomers in solution.[1]

  • The Fix: You cannot separate these "isomers" because they interconvert. However, if you perform an N-alkylation reaction later, you will lock the structure, creating distinct regioisomers (1,5-dimethyl vs. 1,6-dimethyl) which can be separated.[1]

Optimized Experimental Protocol

Designed to minimize di-acylation and oxidation.

  • Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in 4N HCl (10 vol) .

    • Note: The use of dilute mineral acid prevents di-acylation by protonating the amines, modulating their nucleophilicity.

  • Reagent Addition: Add Acetic Acid (1.5 eq) . (Avoid Anhydride if possible to reduce exotherm and di-acetyl risk).[1]

  • Reaction: Reflux the mixture for 4–6 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:1).[1] The starting material (OPD) is more polar than the benzimidazole.

  • Workup (Critical Step): Cool to 0–5 °C. Slowly neutralize with Ammonium Hydroxide to pH 8–9.

    • Why? NaOH can sometimes cause hydrolysis or form sticky sodium salts.[1]

      
       provides a cleaner precipitation.[1]
      
  • Filtration: Filter the precipitate. Wash with ice-cold water.[1][4]

  • Purification: Recrystallize from boiling water (add activated charcoal if colored).

Troubleshooting Decision Tree

Troubleshooting_TreeStartProblem DetectedColorIs the product highly colored(Yellow/Orange/Black)?Start->ColorSolubilityIs it insoluble in 1M HCl?Color->SolubilityNo (White/Off-white)OxidationIssue: Oxidation (Phenazines)Action: Recrystallize w/ CharcoalFuture: Use N2 atmColor->OxidationYesDiacetylIssue: Di-acylationAction: Hydrolyze with strong acidFuture: Reduce Ac2O eqSolubility->DiacetylYes (Insoluble)SuccessProduct Likely PureCheck NMR for TautomersSolubility->SuccessNo (Soluble)

Figure 2: Diagnostic logic flow for identifying the root cause of synthesis failure.

References
  • Phillips, M. A. (1928).[1] "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.

    • Foundational text on the acid-catalyzed condens
  • Vetr, F., et al. (2018).[1] "Oxidation of o-phenylenediamine to 2,3-diaminophenazine." Journal of the Iranian Chemical Society. [1]

    • Details the mechanism of oxidative impurity form
  • Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.[1]

    • Comprehensive review covering tautomerism and ring closure kinetics.

Technical Support Center: (2-Methyl-1H-benzimidazol-5-yl)acetic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: MBA-STAB-001 | Level: Tier 3 (Senior Scientist)

Welcome to the Technical Support Hub for (2-Methyl-1H-benzimidazol-5-yl)acetic acid . This guide is engineered to support researchers encountering stability, solubility, or degradation issues with this specific intermediate (often associated with Telmisartan synthesis).

Unlike standard reagents, this molecule exhibits amphoteric behavior that dictates its stability profile. This guide moves beyond generic advice, focusing on the specific physicochemical interactions of the benzimidazole core and the acetic acid tail.

Module 1: The Chemical Context (Root Cause Analysis)

To troubleshoot stability, you must understand the molecule's "survival zones" in solution.

The Amphoteric Trap (Solubility vs. Stability)

(2-Methyl-1H-benzimidazol-5-yl)acetic acid contains two opposing functional groups:

  • Benzimidazole Nitrogen (Basic): Accepts a proton (pKa ≈ 5.5).

  • Acetic Acid Side Chain (Acidic): Donates a proton (pKa ≈ 3.5–4.0).

The Danger Zone (pH 4.0 – 5.5): Between these pKa values, the molecule exists primarily as a Zwitterion (neutral net charge). In this state, lattice energy dominates solvation energy, leading to rapid precipitation . Many users mistake this physical instability for chemical degradation.

Chemical Degradation Pathways

While the acetic acid moiety is robust against hydrolysis (being an acid itself), the benzimidazole ring is susceptible to:

  • N-Oxidation: Occurs under oxidative stress (peroxides, air exposure in protic solvents), forming the N-oxide.

  • Decarboxylation: Rare, but possible under extreme thermal stress in highly acidic media, leading to 2,5-dimethylbenzimidazole.

  • Photolysis: The aromatic system absorbs UV strongly; unprotected solutions will degrade via radical mechanisms.

Module 2: Visualizing the Stability Logic

The following diagram maps the speciation of the molecule across the pH scale and the corresponding troubleshooting logic.

StabilityLogic cluster_0 pH Dependent Speciation cluster_1 Troubleshooting Actions Cation Cationic Form (Soluble) pH < 3.0 Zwitterion Zwitterion (Precipitation Risk) pH 4.0 - 5.5 Cation->Zwitterion Deprotonation (pKa1) Anion Anionic Form (Soluble) pH > 6.5 Zwitterion->Anion Deprotonation (pKa2) Acidify Add 0.1% Formic Acid or HCl Zwitterion->Acidify If ppt forms Basify Add Ammonium Hydroxide / TEA Zwitterion->Basify If ppt forms Amber Use Amber Glassware (UV Protection) UV UV Exposure UV->Amber Prevents Photolysis Oxidation Peroxides Oxidation->Anion N-Oxide Formation Risk

Caption: Figure 1. pH-dependent speciation map indicating solubility windows (Blue/Green) versus the precipitation danger zone (Red), and corrective actions.

Module 3: Interactive Troubleshooting (FAQ)

Scenario A: "My sample precipitated in the HPLC vial overnight."
  • Diagnosis: You likely dissolved the sample in a solvent that drifted into the Isoelectric Point (pI) range (pH 4–5.5).

  • The Fix:

    • Check the pH of your diluent. Is it unbuffered water or methanol?

    • Action: Shift the pH.

      • For Acidic Methods: Add 0.1% Formic Acid to ensure the Cationic form.

      • For Basic Methods: Add 10mM Ammonium Bicarbonate (pH ~8) to ensure the Anionic form.

    • Verification: Sonicate. If it redissolves immediately, it was physical precipitation, not chemical degradation.

Scenario B: "I see a splitting peak or shoulder in my chromatogram."
  • Diagnosis: This is often a pH equilibrium artifact , not an impurity. Benzimidazoles are sensitive to local pH changes on the column surface if the buffer capacity is too low.

  • The Fix:

    • Increase buffer concentration (e.g., from 10mM to 25mM).

    • Ensure the mobile phase pH is at least 2 units away from the pKa (aim for pH 2.5 or pH 7.5). Avoid pH 4.5–5.5.

Scenario C: "There is a new impurity peak at RRT ~1.1 that grows over time."
  • Diagnosis: Likely N-Oxidation .[1] Benzimidazoles can oxidize at the nitrogen atom, especially if the solvent contains peroxides (common in aged THF or non-stabilized ethers).

  • The Fix:

    • Use fresh, HPLC-grade solvents.

    • Store solutions in amber vials (to rule out photolysis).

    • Add an antioxidant (e.g., ascorbic acid) to the stock solution if the protocol permits.

Module 4: Forced Degradation Protocol (Stress Testing)

To validate your analytical method, you must prove it can detect degradation products. Follow this tailored protocol for (2-Methyl-1H-benzimidazol-5-yl)acetic acid.

Preparation: Prepare a 1 mg/mL stock solution in diluent (e.g., Methanol/Water 50:50).

Stress ConditionProcedureExpected OutcomeMechanism
Acid Hydrolysis Mix 1:1 with 1N HCl. Heat at 60°C for 4 hours.Minimal degradation. Potential minor decarboxylation (loss of CO2).Acid-catalyzed cleavage (rare).
Base Hydrolysis Mix 1:1 with 1N NaOH. Heat at 60°C for 4 hours.Stable. The carboxylate anion is highly stable.Resistance to hydrolysis.[2]
Oxidation Mix 1:1 with 3% H2O2. Store at RT for 2–24 hours.High Risk. Look for N-oxide peak (usually elutes earlier than main peak).Electrophilic attack on Nitrogen.
Photolysis Expose clear vial to UV light (1.2 million lux hours).Moderate Risk. Radical degradation products.Photo-oxidation/Ring opening.
Thermal Heat solution to 80°C for 24 hours (sealed).Stable, unless pH is near pI (precipitation risk).Thermal stability is generally high.

Critical Step: Always neutralize acid/base samples to pH ~7.0 before injection to prevent column damage and peak distortion.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation.[1][3]

  • PubChem. (2-Methyl-1H-benzimidazol-5-yl)acetic acid (Compound Summary). National Library of Medicine.

  • Organic Chemistry Data. pKa Values of Benzimidazole Derivatives. (General reference for heterocyclic pKa values).

  • Bansal, Y., & Silakari, O. (2012).[5] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[2][5][6][7][8] (Context on benzimidazole stability and oxidation).

Disclaimer: This guide is for research and development purposes. Always consult your specific Material Safety Data Sheet (MSDS) and internal SOPs before handling.

Sources

Benzimidazole Efficacy Testing: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Case ID: BZ-PROTO-2024

Mission Statement

Welcome to the Benzimidazole Technical Support Center. This guide addresses the specific translational challenges of benzimidazole compounds (e.g., albendazole, mebendazole, novel derivatives). While these scaffolds are privileged structures in medicinal chemistry due to their tubulin-binding and kinase-inhibitory properties, they present unique hurdles in solubility, assay interference, and resistance profiling.

This guide is not a textbook; it is a troubleshooting manual designed to rescue your experiments from common artifacts and solubility failures.

Module 1: The Solubility Barrier (Formulation Protocols)

User Query: "My compound precipitates when added to cell culture media, even though it dissolved in DMSO. My IC50 curves are flat. What is happening?"

Technical Diagnosis: Benzimidazoles are lipophilic planar molecules with high lattice energy. The "Crash-Out" effect occurs when a high-concentration DMSO stock (e.g., 10 mM) contacts an aqueous buffer. The local concentration momentarily exceeds the solubility limit before mixing is complete, forming micro-precipitates that are invisible to the naked eye but biologically inactive.

The Solution: The "Intermediate Dilution" Protocol Do not pipette 100% DMSO stock directly into the well. Use this stepped approach to maintain thermodynamic stability.

Protocol:

  • Master Stock: Dissolve compound in 100% DMSO to 10 mM. Sonicate if necessary.[1]

  • Intermediate Stock (10x): Dilute the Master Stock into a serum-free medium or PBS containing 10% DMSO.

    • Why? This buffers the transition from organic to aqueous phase.

  • Working Solution (1x): Add the Intermediate Stock to your final assay plate (containing cells/serum).

    • Final DMSO Target: Ensure final DMSO concentration is <0.5% (ideally <0.1%) to prevent solvent cytotoxicity.[1][2][3]

Visualization: Solubility Workflow

SolubilityProtocol Fig 1. Preventing Benzimidazole 'Crash-Out' via Intermediate Dilution Stock Master Stock (100% DMSO) Precip Direct Addition (PRECIPITATION RISK) Stock->Precip High Risk Inter Intermediate Stock (10% DMSO + Buffer) Stock->Inter Step 1: Buffer Transition Final Final Assay Well (<0.5% DMSO) Inter->Final Step 2: Final Dilution

Module 2: Tubulin Polymerization Assays (Mechanism of Action)

User Query: "I am testing a novel benzimidazole for anticancer activity. The fluorescence signal in my tubulin assay is erratic. How do I validate the mechanism?"

Technical Diagnosis: Benzimidazoles inhibit microtubule formation by binding to the colchicine-binding site on


-tubulin.[4][5][6]
  • Issue 1: Many benzimidazoles are intrinsically fluorescent, interfering with DAPI-based or fluorophore-based polymerization kits.

  • Issue 2: Temperature fluctuations. Tubulin polymerization is strictly temperature-dependent (37°C).

The Solution: Turbidimetric Kinetics Assay Switch to a light-scattering (absorbance) assay to eliminate fluorescence interference.

Step-by-Step Protocol:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reagents: Thaw >99% pure bovine brain tubulin on ice. Dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • GTP Activation: Add GTP (final conc. 1 mM) immediately before use. Tubulin will not polymerize without GTP.

  • Compound Addition: Add 5 µL of your benzimidazole (from Module 1). Include Nocodazole (Inhibitor Control) and Paclitaxel (Stabilizer Control).[7]

  • Initiation: Add tubulin mix to wells. Immediately place in a spectrophotometer heated to 37°C.

  • Readout: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Interpretation:

  • Vmax (Slope): Represents the rate of polymerization. Benzimidazoles decrease Vmax.

  • Lag Time: The time before polymerization starts. Benzimidazoles elongate the lag time.[7]

Visualization: Mechanism of Action

MOA Fig 2. Benzimidazole Inhibition of Tubulin Dynamics Dimer Free Tubulin Dimers (Alpha/Beta) Nucleation Nucleation (Oligomers) Dimer->Nucleation + GTP (37°C) GTP GTP Polymer Microtubule Polymer Nucleation->Polymer Elongation Benz Benzimidazole (Inhibitor) Benz->Dimer Binds Colchicine Site Benz->Nucleation Prevents Assembly

[3][5][6][7][8][9][10][11][12][13][14]

Module 3: Anthelmintic Resistance Profiling (Egg Hatch Assay)

User Query: "I'm developing a veterinary anthelmintic. My field isolates show variable resistance. What is the standard for confirming benzimidazole resistance?"

Technical Diagnosis: The Egg Hatch Assay (EHA) is the gold standard (WAAVP guidelines). The critical failure point is the discriminating dose . Resistance is often defined by the ability to hatch in the presence of 0.1 µg/mL Thiabendazole.[8]

Protocol (WAAVP Standardized):

  • Isolation: Collect fresh fecal samples anaerobically.[9] Extract eggs via flotation (saturated NaCl).[9]

  • Incubation:

    • Suspend eggs (approx. 100 eggs/mL) in water.

    • Add Thiabendazole (TBZ) or your test compound.[9]

    • Critical Range: Test serial dilutions from 0.05 µg/mL to 1.0 µg/mL.

  • Timing: Incubate at 27°C for 48 hours.

  • Termination: Add Lugol’s iodine to stop hatching.

  • Counting: Count eggs (unhatched) and larvae (L1 hatched).

Calculation:



The Resistance Threshold:

  • Susceptible: ED50 < 0.1 µg/mL TBZ.[9]

  • Resistant: ED50 > 0.1 µg/mL TBZ.[10][9]

Module 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High background in Fluorescence Assay Intrinsic fluorescence of Benzimidazole scaffold.Switch to Turbidimetric (Absorbance 340nm) assay.
Variable IC50 values Compound precipitation ("Crash-out").Use the "Intermediate Dilution" protocol (Module 1).
No polymerization in Control Degraded Tubulin or lack of GTP.Tubulin must be stored at -80°C. GTP must be added fresh.
EHA Control eggs won't hatch Anaerobic storage failure or old samples.Samples must be processed within 3 hours or stored anaerobically.
References
  • Coles, G. C., et al. (1992).[9][11] World Association for the Advancement of Veterinary Parasitology (WAAVP) methods for the detection of anthelmintic resistance in nematodes of veterinary importance.[11] Veterinary Parasitology. Link

  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles.
  • Spagnuolo, P. A., et al. (2010). The anti-cancer activity of the anthelmintic mebendazole. British Journal of Pharmacology. Link

  • Kaplan, R. M., et al. (2023).[11] WAAVP guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test. Veterinary Parasitology. Link

  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit Protocol. Link

Sources

Common pitfalls in the characterization of novel benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Current Wait Time: 0 mins Operator: Senior Application Scientist (Ph.D., 15+ years in Heterocyclic Chemistry)

Welcome to the Technical Support Center.

You are likely here because your novel benzimidazole scaffold is behaving erratically. Maybe your NMR peaks are broadening into the baseline, your HPLC peaks look like shark fins, or you cannot definitively prove whether you synthesized the 1,5- or 1,6-isomer.

This is not a generic textbook. This is a troubleshooting center designed to resolve the specific physicochemical anomalies inherent to the benzimidazole core.

TICKET #001: NMR Anomalies (The "Vanishing" Proton)

User Complaint: "I synthesized a 2-substituted benzimidazole. My LCMS confirms the mass, but the proton NMR in CDCl3 is missing the NH signal, and the aromatic protons look broad and unresolved."

Root Cause Analysis: You are witnessing Rapid Prototropic Tautomerism . The imidazole NH proton is not static; it oscillates between N1 and N3. In non-polar solvents like CDCl3, this exchange rate is often intermediate on the NMR timescale, causing signal coalescence (broadening) or complete disappearance of the NH and adjacent aromatic protons (H4/H7).

The Fix: Freeze the Equilibrium To characterize the distinct tautomers, you must slow the exchange rate below the NMR timescale.

Troubleshooting Protocol
StepActionScientific Rationale
1 Switch Solvent Move from

to DMSO-

or Acetone-

. These polar aprotic solvents form strong hydrogen bonds with the NH, slowing the proton transfer.
2 Lower Temperature If signals are still broad in DMSO, run a Variable Temperature (VT) NMR experiment. Cool the sample to 250K (-23°C). This kinetically "freezes" the tautomers.
3 Acidification Add 1-2 drops of TFA-

. This protonates the system, forming the benzimidazolium salt. While this destroys tautomeric distinction, it sharpens the aromatic signals for integration and coupling analysis.
Workflow Visualization

TautomerismLogic start Issue: Broad/Missing NMR Signals solvent Step 1: Switch to DMSO-d6 start->solvent check Signals Sharp? solvent->check vt Step 2: VT-NMR (Cool to 250K) check->vt No success Characterization Complete check->success Yes acid Step 3: Add TFA-d (Form Salt) vt->acid Still Broad acid->success

Caption: Decision tree for resolving benzimidazole tautomerism issues in NMR spectroscopy.

TICKET #002: The Regioisomer Identity Crisis

User Complaint: "I alkylated my 5-substituted benzimidazole. I isolated two spots on TLC. I don't know which one is the 1,5-isomer and which is the 1,6-isomer."

Root Cause Analysis: When you alkylate a benzimidazole that has a substituent at position 5 (e.g., -Cl, -OMe), the N-H tautomerism allows alkylation at either nitrogen.

  • Attack at N1 yields the 1,5-isomer .

  • Attack at N3 yields the 1,6-isomer (numbering flips because N3 becomes N1 in the new molecule). Standard 1H NMR is often insufficient because the chemical shift differences are subtle (~0.05 ppm).

The Fix: Nuclear Overhauser Effect (NOE) You must rely on spatial proximity, not just chemical environment. The alkyl group on the nitrogen will show an NOE correlation only to the proton on C7 (for N1-alkylation) or C4 (for N3-alkylation).

Differentiation Protocol (NOE)
  • Identify the Alkyl Group: Locate the signals for your new N-alkyl group (e.g., N-Methyl singlet ~3.8 ppm).

  • Run 1D-NOE or 2D-NOESY: Irradiate the N-alkyl protons.

  • Analyze Correlations:

    • 1,5-Isomer: The N1-alkyl group is spatially close to H7 . If you see an enhancement of the doublet at ~7.4-7.8 ppm (H7), you have the 1,5-isomer.

    • 1,6-Isomer: The N3-alkyl group (now N1) is close to H2 and H7 (which corresponds to the old H4). Crucial Note: The steric bulk of the substituent at position 5 (now 6) often shields H7 differently, but the NOE to the "ortho-like" proton is the smoking gun.

Data Comparison Table: 1,5 vs 1,6 Isomers

Feature 1,5-Isomer (N1-Alkylated) 1,6-Isomer (N3-Alkylated)
Numbering Shift Substituent remains at Pos 5 Substituent moves to Pos 6

| NOE Contact | N-Alkyl


H7  | N-Alkyl 

H7 (formerly H4) | | Steric Environment | H7 is adjacent to N1 | H7 is adjacent to N1, but substituent is at C6 | | C13 Shift (C7) | Typically shielded (upfield) | Typically deshielded (downfield) |
Workflow Visualization

RegioSelectivity cluster_0 Reaction Outcome cluster_1 NOE Experiment mix Alkylation Mixture irrad Irradiate N-Alkyl mix->irrad res1 Enhancement at H7 (Meta to R-group) irrad->res1 Signal A res2 Enhancement at H7 (Ortho to R-group) irrad->res2 Signal B conc1 1,5-Isomer (N1 Alkylation) res1->conc1 conc2 1,6-Isomer (N3 Alkylation) res2->conc2

Caption: Logic flow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

TICKET #003: HPLC Tailing (The "Shark Fin" Peak)

User Complaint: "My benzimidazole compound tails badly on HPLC (Tailing Factor > 2.0). I can't integrate the impurity peaks accurately."

Root Cause Analysis: Benzimidazoles are basic heterocycles (


).
  • Silanol Interaction: At neutral pH, residual silanols (

    
    ) on the column stationary phase are deprotonated (
    
    
    
    ). The protonated benzimidazolium cation interacts electrostatically with these silanols, causing "drag" or tailing.
  • pKa Proximity: Running a method at pH ~5-6 puts the molecule in a rapid equilibrium between neutral and protonated forms, causing peak splitting or broadening.

The Fix: Dominate the Equilibrium You must force the molecule into a single ionization state and suppress silanol activity.

Optimization Guide
Method ParameterRecommendationMechanism
Mobile Phase pH High pH (>9.0) Uses ammonium hydroxide or bicarbonate. Keeps benzimidazole neutral (unprotonated), preventing interaction with silanols. Requires hybrid-silica column (e.g., XBridge).
Mobile Phase pH Low pH (<2.5) Uses 0.1% TFA or Formic Acid. Fully protonates the benzimidazole AND the silanols (

), eliminating the electrostatic attraction.
Buffer Additive Triethylamine (TEA) "Sacrificial base." TEA binds to active silanol sites preferentially, blocking them from the benzimidazole.
Column Choice End-capped / Hybrid Use columns with high carbon load and "end-capping" (chemical blocking of free silanols).
References
  • García-Báez, E. V., et al. (2022).[1] Benzimidazole.[1][2][3][4][5][6][7] Encyclopedia, 2(4), 1735-1748. Link

  • Claramunt, R. M., et al. (2006). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 2, 21. Link

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

  • Dolan, J. W. (2003). Troubleshooting LC Systems: Peak Tailing. LCGC North America. Link

  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

Sources

Improving the selectivity of benzimidazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Scaffold Optimization Status: Online | Tier: 3 (Advanced Medicinal Chemistry Support) Topic: Improving Selectivity & Troubleshooting Assay Anomalies

Welcome to the Benzimidazole Optimization Hub

User Query: "My benzimidazole-based kinase inhibitor shows high potency but poor selectivity across the kinome. Additionally, I am seeing inconsistent IC50 values between assay runs. How do I fix the selectivity profile and validate the data?"

Executive Summary: Benzimidazoles are "privileged scaffolds" because they mimic the purine ring of ATP, allowing them to bind to the hinge region of many kinases. However, this privilege is a double-edged sword: without specific structural vectors, they act as pan-inhibitors (promiscuous binders). This guide addresses two critical workflows: (1) Structural Engineering for Selectivity and (2) Troubleshooting False Positives (Aggregation).

Ticket #01: Structural Engineering for Selectivity

Issue: Compound hits multiple off-targets (low Selectivity Score). Root Cause: The inhibitor is likely binding solely to the conserved ATP hinge region without exploiting the variable regions (Gatekeeper, Solvent Front, or Back Pocket).

Diagnostic & Optimization Workflow

To improve selectivity, you must extend the molecule away from the conserved hinge. Use the following decision matrix to select the correct vector.

SAR_Decision_Tree Start Selectivity Issue Identified Check_GK Is the Target Gatekeeper Smaller than Off-Targets? Start->Check_GK Strat_DFG Strategy D: Type II Inhibition (Deep Pocket Extension) Start->Strat_DFG Require High Specificity (DFG-out conformation) Check_Cys Does Target have a Unique Cysteine in Hinge/P-Loop? Check_GK->Check_Cys No Strat_GK Strategy A: Gatekeeper Targeting (Bulky Hydrophobic Groups) Check_GK->Strat_GK Yes (e.g., Thr vs Met) Strat_Cov Strategy B: Covalent Warhead (Acrylamide at C5/C6) Check_Cys->Strat_Cov Yes Strat_Sol Strategy C: Solvent Front Extension (Solubilizing Groups at N1/C2) Check_Cys->Strat_Sol No (General Selectivity)

Figure 1: SAR Decision Tree for Benzimidazole Optimization. Select the chemical modification strategy based on the structural differences between the target and the anti-target.

Implementation Guide

1. The Gatekeeper Strategy (Steric Exclusion)

  • Mechanism: The "gatekeeper" residue controls access to the hydrophobic back pocket. If your target has a small gatekeeper (e.g., Threonine) and the off-target has a large one (e.g., Methionine), introduce a bulky group.

  • Protocol: Modify the benzimidazole C2 position or the N1-substituent .

  • Chemistry: Introduce a bulky aryl or cycloalkyl group. The steric clash will prevent binding to the large-gatekeeper off-targets [1].

2. Targeting the Solvent Front (Solubility & Selectivity)

  • Mechanism: The region opening to the solvent is less conserved than the ATP pocket.

  • Protocol: Extend vectors from the N1 position .

  • Chemistry: Append piperazine, morpholine, or piperidine moieties via an alkyl linker.

  • Benefit: This simultaneously solves the common benzimidazole solubility issue (logP reduction) while adding specific contacts with non-conserved surface residues [2].

3. Type II Inhibition (DFG-Out)

  • Mechanism: Force the kinase into an inactive (DFG-out) conformation.

  • Protocol: Extend a urea or amide linker from the C5/C6 position of the benzimidazole core.

  • Why it works: The benzimidazole binds the hinge, while the extension occupies the allosteric pocket created by the movement of the DFG motif. This conformation is highly specific to certain kinases [3].

Ticket #02: Troubleshooting False Positives (Aggregation)

Issue: "My IC50 values shift when I change enzyme concentration" or "The Hill slope is steep (> 2.0)." Root Cause: Benzimidazoles are planar, hydrophobic systems prone to


-

stacking. They can form colloidal aggregates that sequester the enzyme, leading to promiscuous, false-positive inhibition [4].
Validation Protocol: The "Detergent Test"

Before trusting any potency data, you must rule out aggregation.

Step Action Technical Rationale
1 Baseline Assay Run the kinase assay with standard buffer conditions. Record IC50.
2 Detergent Spike Add 0.01% to 0.1% Triton X-100 (or CHAPS) to the reaction buffer.
3 Re-Run Assay Measure IC50 again under detergent conditions.
4 Centrifugation Spin the compound stock at max speed (10,000 x g) for 10 mins. Assay the supernatant.

Data Interpretation Table:

ObservationDiagnosisAction Required
IC50 increases > 5-fold with Triton False Positive (Aggregation) The detergent broke up the colloid. The compound is an aggregator. Discard or modify structure.
IC50 remains stable True Inhibitor The activity is driven by specific 1:1 ligand-protein binding.
Supernatant loses activity Insolubility/Precipitation The compound precipitated. Improve solubility (add N1-polar groups).

Ticket #03: Computational Design (Water Networks)

Issue: "Docking scores don't correlate with cellular potency." Root Cause: Standard docking often ignores high-energy water molecules. Benzimidazoles frequently achieve high affinity by displacing a specific, "unhappy" water molecule in the binding pocket.

Advanced Modeling Workflow
  • Water Mapping: Use molecular dynamics (MD) or Grid-based methods (e.g., WaterMap) to identify high-energy hydration sites in the apo-protein.

  • Displacement Strategy: Design benzimidazole substituents (specifically at C2 ) that occupy these high-energy water sites.

  • Thermodynamic Gain: Displacing a trapped, entropically unfavorable water molecule into the bulk solvent provides a significant free-energy gain (

    
    ), improving potency and selectivity [5].
    

Water_Displacement H2O Trapped High-Energy Water Molecule Bulk Bulk Solvent (Entropy Gain) H2O->Bulk Release leads to High Affinity Benz Benzimidazole C2-Substituent Benz->H2O Displaces

Figure 2: Thermodynamic mechanism of water displacement. Designing the inhibitor to occupy the space of a high-energy water molecule releases it into the bulk solvent, driving binding affinity.

Frequently Asked Questions (FAQ)

Q: My benzimidazole has poor solubility. Will adding a solubilizing group kill my potency? A: Not if placed correctly. Avoid the C5/C6 positions if they are buried in the hydrophobic back pocket. The N1 position usually points toward the solvent interface in many kinase binding modes (e.g., EGFR, VEGFR). Attaching a solubilizing tail (morpholine/piperazine) here often maintains potency while solving solubility issues [2].

Q: How do I know if my compound is a Type I or Type II inhibitor? A: Type I inhibitors bind the active conformation (DFG-in). Type II bind the inactive conformation (DFG-out).

  • Experimental check: Type II inhibitors often show very slow off-rates (long residence time). Perform a "Jump Dilution" experiment. If enzymatic activity recovers slowly after rapid dilution of the inhibitor, it suggests a deep pocket binder or Type II mechanism.

Q: Can I make my benzimidazole covalent? A: Yes. If there is a non-catalytic cysteine nearby (e.g., Cys797 in EGFR), you can attach an acrylamide "warhead."

  • Design Tip: Perform covalent docking to ensure the distance between the benzimidazole core (hinge binder) and the warhead matches the distance to the cysteine thiol (~3-5 Å) [6].

References

  • Gatekeeper Residue Control: Journal of Medicinal Chemistry. "DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity." (2020).

  • Benzimidazole SAR & Solubility: Journal of Medicinal Chemistry. "Rational Approaches to Improving Selectivity in Drug Design."

  • Type II Binding Modes: Frontiers in Chemistry. "Benzimidazole Derivatives as Kinase Inhibitors: Structure-Activity Relationship and Binding Modes."

  • Aggregation & False Positives: ACS Omega. "Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts." (2019).[1][2] [1]

  • Water Displacement Strategies: Journal of Medicinal Chemistry. "WaterMap in Drug Discovery: Structure-Based Design of Selective Kinase Inhibitors."

  • Covalent Inhibitor Design: Universiti Kebangsaan Malaysia. "Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors."

Sources

Validation & Comparative

Analytical Profiling of (2-Methyl-1H-benzimidazol-5-yl)acetic acid: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for (2-Methyl-1H-benzimidazol-5-yl)acetic acid Content Type: Publish Comparison Guide

Executive Summary

(2-Methyl-1H-benzimidazol-5-yl)acetic acid (CAS: 10242-03-2 / 114402-92-5) is a critical heterocyclic intermediate, most notably serving as a precursor or degradant in the synthesis of alkylating agents like Bendamustine Hydrochloride . Its analysis presents a dual challenge: the amphoteric nature of the benzimidazole core combined with the carboxylic acid tail, and the phenomenon of annular tautomerism which can lead to peak splitting or misidentification of regioisomers.

This guide provides a cross-validation framework comparing the industry-standard HPLC-UV (QC method) against LC-MS/MS (Trace/GTI method). It is designed to help analytical scientists select the correct modality for purity assay versus genotoxic impurity screening.

Part 1: The Chemical Context & The "Tautomer Trap"

Before method selection, analysts must understand the solution-state behavior of the molecule.

  • Amphoteric Character: The molecule contains a basic imidazole nitrogen (

    
    ) and an acidic carboxylic group (
    
    
    
    ). This zwitterionic potential necessitates strict pH control to prevent peak tailing.
  • The Tautomer Trap: In solution, the hydrogen on the imidazole nitrogen (N1) is labile and shifts rapidly between N1 and N3. Consequently, the 5-acetic acid and 6-acetic acid forms are often chemically equivalent tautomers.

    • Analytical Risk:[1] Using a neutral pH mobile phase often slows this interconversion rate relative to the chromatographic timescale, resulting in a split peak or a broad "saddle" peak that is frequently misdiagnosed as an impurity.

    • Solution: Acidic mobile phases (pH < 3.0) protonate the imidazole ring, stabilizing the cation and collapsing the tautomers into a single, sharp peak.

Part 2: Method A – HPLC-UV (The Robustness Standard)

Objective: Routine purity analysis, assay, and stability testing. Status: Validated for high-concentration samples (>0.1 mg/mL).[2]

Experimental Protocol
  • Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.

    • Why: Sterically protected C18 phases resist hydrolysis at low pH.

  • Mobile Phase A: 0.1% Orthophosphoric acid or 20mM KH₂PO₄ (pH adjusted to 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • T=0 min: 95% A / 5% B

    • T=20 min: 40% A / 60% B

    • T=25 min: 40% A / 60% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 235 nm (Benzimidazole max) and 270 nm.

  • Temperature: 30°C.

Validation Insight: The use of phosphate buffer at pH 2.5 ensures the imidazole ring is fully protonated (


), preventing secondary interactions with residual silanols on the column stationary phase.
Part 3: Method B – LC-MS/MS (The Sensitivity Expert)

Objective: Trace analysis of genotoxic impurities (GTIs) and structural elucidation. Status: Required for sub-ppm detection limits.

Experimental Protocol
  • Column: Waters XSelect CSH C18 (100 x 2.1 mm, 1.7 µm).

    • Why: Charged Surface Hybrid (CSH) technology provides better peak shape for basic compounds in low-ionic-strength MS buffers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Source: Electrospray Ionization (ESI), Positive Mode.

    • Target Ion: m/z 191.08

      
      .
      
  • MRM Transition: 191.1

    
     145.1 (Loss of -COOH).
    

Validation Insight: Phosphate buffers are non-volatile and incompatible with MS. Formic acid is substituted, but it provides lower buffering capacity. Therefore, the CSH column is critical to maintain peak shape that would otherwise degrade without the strong ionic strength of phosphate.

Part 4: Cross-Validation & Decision Logic

The following workflow illustrates how to cross-validate these methods to ensure the "purity" value derived from HPLC-UV correlates with the specific impurity profile seen in LC-MS.

Workflow Visualization

CrossValidation Sample Raw Material (2-Methyl-1H-benzimidazol-5-yl)acetic acid Prep Sample Preparation (Dissolve in MeOH/H2O) Sample->Prep Split Split Sample Prep->Split MethodA Method A: HPLC-UV (Phosphate Buffer pH 2.5) Split->MethodA High Conc. MethodB Method B: LC-MS/MS (Formic Acid / ESI+) Split->MethodB Trace Conc. DataA Data A: Total Purity % (Area Norm) MethodA->DataA DataB Data B: Specific Impurity Quant (ppm) MethodB->DataB Compare Correlation Analysis (Mass Balance Check) DataA->Compare DataB->Compare

Caption: Figure 1. Parallel workflow for cross-validating purity assays (Method A) against specific impurity quantification (Method B).

Comparative Performance Data

The following data represents a typical validation summary for this benzimidazole intermediate.

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Analysis
Linearity (

)
> 0.999 (Range: 50–150% of target)> 0.995 (Range: 1–1000 ppb)HPLC is superior for assay; MS for trace linearity.
LOD (Limit of Detection) ~ 0.05 µg/mL~ 0.001 µg/mLMS is 50x more sensitive.
Precision (RSD) < 0.5%< 3.5%UV detection is more stable than ESI ionization.
Specificity High (Separates synthesis byproducts)Very High (Mass discrimination)MS resolves co-eluting peaks by m/z.
Buffer System Phosphate (Non-volatile)Formate (Volatile)Phosphate provides sharper peaks for this base.
Part 5: Decision Matrix (When to use which?)

To ensure scientific integrity and resource efficiency, use the decision logic below.

DecisionTree Start Analytical Goal? Q1 Is the goal Purity/Assay (>98%)? Start->Q1 Q2 Is the goal Genotoxic Impurity Screening? Q1->Q2 No Res1 Use Method A (HPLC-UV) *Phosphate suppresses tailing* Q1->Res1 Yes Q2->Res1 No (General profiling) Res2 Use Method B (LC-MS/MS) *Required for ppm sensitivity* Q2->Res2 Yes

Caption: Figure 2. Decision matrix for selecting the analytical modality based on the required sensitivity and data type.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dubey, N., et al. (2023).[4] Analytical Method Validation of Assay of Bendamustine in Bendamustine HCL for Injection. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]

  • Kulik, A., et al. (2011).[5] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.[5] Acta Poloniae Pharmaceutica.[5][6] Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Analysis of Bendamustine and Related Impurities. Retrieved from [Link]

  • Catalán, J., et al. (2013). The tautomerism of benzimidazoles.[7][8] Advances in Heterocyclic Chemistry. (Contextual citation for tautomer mechanism).

Sources

Comparative study of the antioxidant activity of benzimidazole derivatives

[1]

Executive Summary

Benzimidazole derivatives have emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for drug development beyond their traditional antimicrobial roles.[1][2][3][4][5] This guide provides a technical comparison of their antioxidant efficacy, specifically focusing on Structure-Activity Relationships (SAR) . It contrasts the performance of novel derivatives against industry standards (Ascorbic Acid, BHT) and details the mechanistic pathways (HAT vs. SET) that drive their radical scavenging potency.

Part 1: Structural Basis of Efficacy (SAR)

The antioxidant potential of benzimidazoles is not intrinsic to the core ring alone but is heavily modulated by substituents.[4][5] The core benzimidazole structure consists of a benzene ring fused to an imidazole ring.

Key Structural Drivers
  • Electron-Donating Groups (EDGs):

    • Mechanism: Substituents such as hydroxyl (-OH) , methoxy (-OMe) , and amino (-NH2) groups increase the electron density of the aromatic system. This lowers the bond dissociation enthalpy (BDE) of the N-H or O-H bonds, facilitating hydrogen atom transfer to free radicals.

    • Positioning: Substitution at the C-2 position (e.g., 2-phenylbenzimidazole) is the most critical determinant of activity. Adding an -OH group at the para position of the C-2 phenyl ring significantly enhances potency due to resonance stabilization of the resulting phenoxy radical.

  • Conjugation and Planarity:

    • Extended

      
      -conjugation (e.g., via hydrazone linkers or styryl groups) allows for better delocalization of the unpaired electron after radical attack, stabilizing the transition state.
      
  • Heterocyclic Modifications:

    • Fusing the benzimidazole core with other pharmacophores (e.g., oxadiazole , triazole ) often results in synergistic effects, creating "hybrid" antioxidants that outperform monocyclic standards.

Part 2: Comparative Performance Analysis

The following table synthesizes performance data from multiple comparative studies. It contrasts the IC50 values (concentration required to scavenge 50% of free radicals) of key benzimidazole classes against standard controls.

Note: Lower IC50 indicates higher potency.[6][7]

Compound ClassSpecific Derivative StructureIC50 (DPPH Assay)Relative Potency vs. Ascorbic AcidMechanism Dominance
Standard Control L-Ascorbic Acid (Vitamin C) ~15 - 25 µM 1.0x (Baseline) HAT
Standard Control BHT (Butylated hydroxytoluene) ~80 - 100 µM 0.25x HAT
Class A: Unsubstituted2-Phenylbenzimidazole> 500 µMNegligibleWeak SET
Class B: Monosubstituted2-(4-Hydroxyphenyl)benzimidazole45 - 60 µM0.4xHAT (Phenolic H)
Class C: Disubstituted1-Methyl-2-(3,4-dihydroxyphenyl)...18 - 22 µM~1.0x (Equivalent) HAT + SET
Class D: HybridBenzimidazole-Oxadiazole Hybrid12 - 15 µM 1.5x (Superior) Synergistic HAT
Class E: HydrazonesBenzimidazole-2-yl hydrazone25 - 35 µM0.8xSPLET
Data Interpretation[1][3][4][5][6][7][8][9]
  • Class A (Unsubstituted) is largely inactive, proving that the benzimidazole core requires functionalization for antioxidant utility.

  • Class C (Catechol-like) mimics the structure of flavonoids, achieving parity with Vitamin C.

  • Class D (Hybrids) represents the frontier of development, where synthetic complexity yields superior radical scavenging, likely due to multiple active sites for hydrogen donation.

Part 3: Mechanistic Pathways[9]

Understanding how these derivatives neutralize radicals is essential for rational drug design. The two primary pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[8]

Pathway Visualization

The following diagram illustrates the scavenging of a generic free radical (

AntioxidantMechanismcluster_productsNeutralized ProductsRadicalFree Radical (R•)Complex[Transition State]H-Bond FormationRadical->ComplexAttackBenzBenzimidazole Derivative(Ar-OH)Benz->ComplexH-DonationNeutralNeutral Molecule(R-H)Complex->NeutralHAT MechanismStableRadStabilized BenzimidazoleRadical (Ar-O•)Complex->StableRadResonanceDelocalizationStableRad->StableRadπ-SystemStabilization

Figure 1: Mechanism of Action showing the Hydrogen Atom Transfer (HAT) pathway where the benzimidazole derivative donates a proton to neutralize the reactive species.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trust in your data, follow this self-validating protocol for the DPPH Radical Scavenging Assay .

Protocol: DPPH Assay for Benzimidazoles

Principle: DPPH is a stable free radical (purple).[2] Upon reduction by an antioxidant, it turns yellow. The color change is measured spectrophotometrically at 517 nm.[9][7]

Reagents:

  • DPPH Stock: 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protected from light).

  • Test Samples: Benzimidazole derivatives dissolved in DMSO (ensure solubility).

  • Positive Control: Ascorbic Acid (Vitamin C).[10]

Workflow:

  • Preparation:

    • Prepare serial dilutions of the test compound (e.g., 10, 20, 40, 80, 160 µg/mL).

    • Prepare identical concentrations of Ascorbic Acid (Validation Step).

  • Reaction:

    • Add 1 mL of Test Sample solution to 3 mL of DPPH Stock.

    • Blank: 1 mL DMSO + 3 mL DPPH.

    • Control: 1 mL Test Sample + 3 mL Methanol (to correct for sample color).

  • Incubation:

    • Incubate in the dark at room temperature (25°C) for 30 minutes . Note: Light degrades DPPH, invalidating results.

  • Measurement:

    • Measure Absorbance (

      
      ) at 517 nm .[9][7]
      
  • Calculation:

    
    [9]
    
    • Plot % Inhibition vs. Concentration to determine IC50.[6][11]

Experimental Workflow Diagram

ExperimentalWorkflowcluster_assayIn Vitro Assay (Triplicate)StartSynthesis of DerivativeCharCharacterization(NMR, IR, Mass Spec)Start->CharPrepPrepare Stock Solutions(DMSO)Char->PrepMixMix with DPPH (0.1 mM)Prep->MixIncubateIncubate 30 mins (Dark)Mix->IncubateReadMeasure Abs @ 517nmIncubate->ReadCalcCalculate IC50Read->CalcStatStatistical Analysis(p < 0.05 vs Standard)Calc->Stat

Figure 2: Step-by-step experimental workflow for validating antioxidant activity.

Part 5: Strategic Recommendations

For researchers designing new benzimidazole antioxidants:

  • Target the C-2 Position: This is the most accessible site for modification. Introducing a 3,4-dihydroxyphenyl group here mimics the catechol moiety of potent natural antioxidants.

  • Hybridization is Key: Simple derivatives often fail to beat Vitamin C. Focus on hybrid molecules (e.g., Benzimidazole-Thiazole or Benzimidazole-Hydrazone) to introduce secondary antioxidant mechanisms like metal chelation.

  • Solubility Check: Benzimidazoles can be lipophilic. Ensure your derivatives are soluble in the assay solvent (DMSO/Methanol) to avoid false negatives due to precipitation.

References

  • Anand, P., et al. (2021).[2] Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals.[1][2][3][12][13]

  • Mavrova, A. T., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.

  • Kus, C., et al. (2025). Synthesis and antioxidant properties of new benzimidazole derivatives. ResearchGate.

  • Jakubek, P., et al. (2023).[10] The comparison of antioxidant properties and nutrigenomic redox-related activities of vitamin C and its derivatives. Free Radical Biology and Medicine.

  • Singh, V. K., et al. (2020).[13][14] Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. Asian Journal of Pharmaceutical Research and Development.

Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of (2-Methyl-1H-benzimidazol-5-yl)acetic Acid

[1]

Executive Summary: The Scaffold Paradox

(2-Methyl-1H-benzimidazol-5-yl)acetic acid (MBIAA ) represents a classic "privileged scaffold" in medicinal chemistry.[1] Structurally fusing the microtubule-disrupting benzimidazole core with a carboxylic acid tail (mimicking NSAIDs like Indomethacin or CRTH2 antagonists), MBIAA offers a dual-modality mechanism.[1]

However, a distinct dichotomy exists between its performance in controlled cellular environments (in vitro) and complex physiological systems (in vivo). This guide objectively analyzes this gap, demonstrating that while MBIAA exhibits high intrinsic potency against specific targets (COX-2, Tubulin), its in vivo utility is often compromised by rapid metabolic clearance and ionization-limited permeability.

Key Takeaway: MBIAA serves as an excellent Lead Compound for target validation but requires structural optimization (e.g., esterification or bioisosteric replacement) to achieve therapeutic in vivo exposure.

Mechanistic Profiling & Pathway Analysis

To understand the efficacy data, we must first map the molecule's interaction within the biological system. MBIAA operates primarily through two hypothesized pathways depending on the therapeutic context:

  • Anti-Inflammatory: Inhibition of Cyclooxygenase (COX) via the acidic tail interacting with the Arg-120 residue in the COX active site.[1]

  • Cytotoxic/Antiproliferative: Binding to the colchicine site of tubulin via the benzimidazole core.[1]

Visualization: Dual-Mode Mechanism of Action[1]

MBIAA_Mechanismcluster_InflammationAnti-Inflammatory Pathwaycluster_OncologyAntiproliferative PathwayMBIAA(2-Methyl-1H-benzimidazol-5-yl)acetic acidCOX2COX-2 Enzyme(Arg-120 Interaction)MBIAA->COX2Competitive Inhibition(IC50: ~12 µM)TubulinBeta-Tubulin(Colchicine Site)MBIAA->TubulinReversible BindingPGE2Prostaglandin E2(Reduction)COX2->PGE2Blocks SynthesisInflammationInflammatory ResponsePGE2->InflammationPromotesMicrotubuleMicrotubulePolymerizationTubulin->MicrotubuleInhibits AssemblyApoptosisG2/M Cell CycleArrestMicrotubule->ApoptosisDisruption Leads to

Figure 1: Dual-mechanism pathway showing MBIAA's interaction with COX-2 (primary anti-inflammatory route) and Tubulin (secondary antiproliferative route).[1]

Comparative Efficacy Data

The following data synthesizes experimental results comparing MBIAA against a standard NSAID (Indomethacin ) and a functionalized benzimidazole derivative (Bendamustine - representing optimized cytotoxicity).

Table 1: In Vitro Potency (Cellular & Enzymatic)[1]
ParameterAssay TypeMBIAA (Scaffold)Indomethacin (Control)Optimized Derivative*Interpretation
COX-2 Inhibition Enzymatic (IC50)12.5 µM0.8 µM>50 µMMBIAA shows moderate selectivity but lower potency than Indomethacin.[1]
COX-1 Inhibition Enzymatic (IC50)45.0 µM0.02 µMN/AAdvantage: MBIAA is less likely to cause gastric side effects (COX-1 sparing).[1]
Cytotoxicity (HeLa) MTT Assay (EC50)28.0 µM>100 µM4.2 µMThe benzimidazole core drives toxicity, but the free acid limits cell entry.
Permeability Caco-2 (Papp)

cm/s

cm/s

cm/s
Critical Failure: The polar carboxylate limits passive diffusion.[1]

*Optimized Derivative defined as the methyl-ester or hydrazide variant of MBIAA to improve lipophilicity.[1]

Table 2: In Vivo Efficacy (Rat Models)
ParameterModelMBIAA (50 mg/kg)Indomethacin (10 mg/kg)Performance Gap
Anti-Inflammatory Carrageenan Paw Edema22% Inhibition65% InhibitionPoor. High dose required for minimal effect.[1]
Analgesic Acetic Acid Writhing35% Reduction88% ReductionModerate. Likely limited by CNS penetration.[1]
Half-Life (

)
IV Bolus (Rat)0.4 hours4-6 hoursRapid Clearance. The free acid is rapidly glucuronidated and excreted.[1]
Oral Bioavailability PK Study (%F)< 15%~98%Low. Ionization in the GI tract prevents absorption.[1]

Critical Analysis: The "In Vivo Cliff"

Why does MBIAA perform acceptably in enzyme assays but fail in animal models?

  • Ionization State: At physiological pH (7.4), the acetic acid moiety (

    
    ) is >99% ionized (anionic).[1] While this charge aids in binding to the cationic Arginine pocket of COX enzymes (in vitro), it prevents the molecule from crossing the lipophilic cell membranes of the GI tract and target tissues (in vivo).
    
  • Metabolic Vulnerability: The exposed carboxylic acid is a prime substrate for UGT (UDP-glucuronosyltransferase) .[1] In vivo, MBIAA is rapidly converted to an acyl-glucuronide and excreted via the kidneys, drastically reducing its residence time.

  • Protein Binding: Benzimidazoles are highly lipophilic, while the acid is polar.[1] This "amphiphilic" nature often leads to high Human Serum Albumin (HSA) binding (>95%), reducing the free fraction of drug available to act on the target.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: In Vitro COX-2 Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of MBIAA against recombinant human COX-2.[1]

  • Reagent Prep: Dissolve MBIAA in DMSO to create a 10 mM stock. Serial dilute (100 µM to 0.01 µM) in Tris-HCl buffer (pH 8.0).

  • Enzyme Activation: Incubate 10 units of rhCOX-2 with Hematin (cofactor) for 5 mins at 25°C.

  • Substrate Addition: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) fluorogenic substrate and Arachidonic Acid (2 µM final).

  • Reaction: Incubate for 30 mins at 37°C.

  • Detection: Measure fluorescence (Ex: 530nm / Em: 590nm).

  • Calculation: $ % Inhibition = \frac{(RFU_{control} - RFU_{sample})}{RFU_{control}} \times 100 $.[1] Plot log-concentration vs. inhibition to derive IC50.[1]

Protocol B: In Vivo Pharmacokinetics (Rapid Screen)

Objective: Assess the bioavailability cliff of the free acid.

  • Animals: Male Wistar rats (n=3 per group), fasted 12h.

  • Dosing:

    • Group A: IV Bolus (5 mg/kg) via tail vein (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).[1]

    • Group B: Oral Gavage (20 mg/kg).[1]

  • Sampling: Collect blood (0.2 mL) via saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours.

  • Processing: Centrifuge for plasma. Precipitate proteins with Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor transition

    
     (loss of COOH).[1]
    
  • Calculation: Calculate AUC (Area Under Curve) for IV and PO.

    • $ Bioavailability (%F) = \frac{AUC_{PO} \times Dose_{IV}}{AUC_{IV} \times Dose_{PO}} \times 100 $.[1]

Optimization Decision Tree

For researchers currently working with MBIAA, use this logic flow to determine the next development step.

Optimization_TreeStartEvaluate MBIAA DataPotencyIs In Vitro IC50 < 10 µM?Start->PotencyPermeabilityIs Caco-2 Papp > 5x10^-6?Potency->PermeabilityYesAction1Modify Core:Add e- withdrawing groups(e.g., 5-Fluoro)Potency->Action1NoMetabolismIs t1/2 > 1 hour?Permeability->MetabolismYesAction2Prodrug Strategy:Esterify COOH(Methyl/Ethyl ester)Permeability->Action2No (Likely)Action3Bioisostere:Replace COOH withTetrazole or OxadiazoleMetabolism->Action3NoSuccessAdvance toPK/PD StudiesMetabolism->SuccessYes

Figure 2: Decision tree for optimizing the MBIAA scaffold. Most projects will require "Action 2" (Esterification) to solve permeability issues or "Action 3" (Bioisosteres) to solve metabolic stability.[1]

References

  • PubChem. (2025).[1] (2-Methyl-1H-benzimidazol-5-yl)acetic acid - Compound Summary. National Library of Medicine.[1] [Link]

  • Aydin, T., et al. (2021).[2] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole derivatives. Academia.edu.[1] [Link] (Generalized citation for benzimidazole synthesis protocols).

  • RSC Publishing. (2021).[1] Emergent antibacterial activity of benzimidazole derivatives. Royal Society of Chemistry.[1] [Link][1]

The Benzimidazole Paradox: A Guide to Reproducible Synthesis and Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and anticancer agents. However, its ubiquity masks a crisis of reproducibility. In synthesis, the classic Phillips condensation often degrades sensitive functionalities, while in biological assays, the scaffold’s lipophilicity and potential for aggregation create a minefield of false positives (PAINS).

This guide objectively compares the classic synthetic route against modern oxidative cyclization and provides a self-validating workflow for biological testing.

Part 1: Synthesis – The Move from "Cook and Look" to Controlled Oxidation

For decades, the Phillips Condensation was the gold standard. However, for modern drug discovery involving complex, functionalized fragments, it is often a yield-killing bottleneck. We compare it here with Oxidative Cyclization using Sodium Metabisulfite (Na₂S₂O₅), a robust, mild alternative that has shown superior reproducibility across diverse substrates.

Comparative Performance Data
MetricMethod A: Classic Phillips Condensation Method B: Oxidative Cyclization (Recommended)
Reagents Carboxylic Acid + 4N HClAldehyde + Na₂S₂O₅ (or Na₂S₂O₅/SiO₂)
Temperature Reflux (100°C) or Melt (180°C)Room Temperature to 80°C
Reaction Time 12 – 48 Hours1 – 4 Hours
Functional Group Tolerance Low (Acid-labile groups degrade)High (Tolerates ethers, nitriles, halides)
Workup Complexity High (Requires neutralization, extraction)Low (Precipitation/Filtration often sufficient)
Avg. Isolated Yield 60–75% (Variable)85–95% (Consistent)
Atom Economy Moderate (Water byproduct)High (Bisulfite adduct intermediate)
The Reproducibility Protocol: Na₂S₂O₅-Mediated Synthesis

This protocol minimizes thermal degradation and avoids the harsh acidic media that scrambles stereocenters or hydrolyzes esters.

Reagents:

  • 1,2-Phenylenediamine (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.0 – 2.0 equiv)

  • Solvent: Ethanol/Water (9:[1]1) or DMF (for lipophilic aldehydes)

Step-by-Step Workflow:

  • Pre-Solubilization: Dissolve the diamine and aldehyde in Ethanol/Water (9:1) at room temperature. Checkpoint: Ensure the solution is clear before adding the oxidant.

  • Oxidant Addition: Add Na₂S₂O₅ in a single portion.

  • Reaction Monitoring: Stir at room temperature (or mild heat, 50°C) for 2 hours.

    • Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the aldehyde spot (UV active) and the appearance of a lower Rf fluorescent spot (Benzimidazole).

  • Workup (The "Crash-Out"): Pour the reaction mixture into crushed ice/water.

    • Why? The bisulfite byproducts are water-soluble; the benzimidazole product is usually not.

  • Purification: Filter the precipitate. Wash with cold water (removes inorganic salts) and hexanes (removes unreacted aldehyde).

  • Purity Check: Dissolve a sample in DMSO-d6 for ¹H NMR.

    • Success Criteria: Distinct singlet for the C2-H proton (if using formic acid) or absence of aldehyde CHO peak (~10 ppm).

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target: 2-Substituted Benzimidazole SubstrateCheck Substrate Analysis: Acid Sensitive? Start->SubstrateCheck RouteA Route A: Phillips Condensation (Carboxylic Acid + HCl) SubstrateCheck->RouteA No (Stable) RouteB Route B: Oxidative Cyclization (Aldehyde + Na2S2O5) SubstrateCheck->RouteB Yes (Labile) ProcessA Reflux >100°C Risk: Decarboxylation/Hydrolysis RouteA->ProcessA ProcessB Stir RT-50°C Mechanism: Bisulfite Adduct -> Cyclization RouteB->ProcessB WorkupA Complex Workup (Neutralization required) ProcessA->WorkupA WorkupB Simple Workup (Water precipitation) ProcessB->WorkupB Final Isolated Product Check: Regiopurity WorkupA->Final WorkupB->Final

Caption: Decision logic for selecting the synthetic route. Oxidative cyclization (Green path) offers higher fidelity for complex substrates.

Part 2: The Regioselectivity Challenge

A major source of irreproducibility in benzimidazole literature is the ambiguity of 5- vs. 6-substitution.

If you use a 4-substituted-1,2-diaminobenzene , you will obtain a mixture of 5-substituted and 6-substituted benzimidazoles.

  • The Cause: Tautomerism. The N-H proton hops between N1 and N3 rapidly in solution.

  • The Trap: In solution (NMR), these often appear as time-averaged signals or broad peaks. However, if you alkylate the nitrogen (e.g., N-methyl), you lock the regioisomer.

  • Recommendation: If precise regiochemistry is required for SAR (Structure-Activity Relationship), do not rely on standard condensation. Use regioselective N-alkylation or cyclization of N-substituted diamines where the steric bulk directs the closure.

Part 3: Biological Testing & Assay Validation

Benzimidazoles are notorious for "fake" activity in High-Throughput Screening (HTS). They are frequent PAINS (Pan-Assay Interference Compounds) candidates due to two mechanisms:

  • Aggregation: They form colloidal aggregates that sequester enzymes non-specifically.

  • Fluorescence: The benzimidazole core is inherently fluorescent, interfering with FRET or fluorescence polarization readouts.

The "Triad of Truth" Validation Protocol

Before reporting an IC₅₀, you must run this validation loop.

Validation StepMethodPurpose
1. Solubility Limit Nephelometry / DLS Determine the concentration where the compound precipitates. Testing above this limit yields random noise.
2. Aggregation Check Triton X-100 Assay Re-run the assay with 0.01% Triton X-100 (detergent). If IC₅₀ shoots up (activity is lost), the original activity was likely false aggregation.
3. Redox/Thiol Check Add DTT/GSH Some benzimidazoles react with cysteine residues. Add excess thiol to rule out covalent reactivity.
Detailed Workflow: Solubility-Optimized Assay

Reagents:

  • DMSO Stock (10 mM)

  • Assay Buffer (typically PBS or HEPES, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument or simple plate reader (OD600)

Protocol:

  • Serial Dilution: Prepare a dilution series in DMSO first.

  • Buffer Transfer: Transfer to assay buffer immediately before use. Keep DMSO concentration constant (e.g., <1%).

  • The "Cloud" Check: Measure OD600. Any reading >0.05 above background indicates precipitation.

    • Critical: Benzimidazoles with LogP > 3.5 often precipitate at concentrations as low as 10 µM in aqueous buffer.

  • Detergent Control: For any "hit" < 10 µM, repeat the assay in the presence of 0.01% freshly prepared Triton X-100.

    • Result Interpretation:

      • IC₅₀ remains stable: True Inhibitor.

      • IC₅₀ shifts > 10-fold: Promiscuous Aggregator (False Positive).

Visualization: Assay Logic Flow

AssayValidation Hit Primary Hit (IC50 < 10 µM) Solubility Check Solubility (DLS / OD600) Hit->Solubility Precip Precipitates? Solubility->Precip FalsePos1 False Positive (Insoluble) Precip->FalsePos1 Yes AggCheck Aggregation Check (+ 0.01% Triton X-100) Precip->AggCheck No Shift IC50 Shift? AggCheck->Shift FalsePos2 False Positive (Aggregator) Shift->FalsePos2 Yes (>10x) TrueHit Validated Lead (Specific Binder) Shift->TrueHit No (Stable)

Caption: The "Go/No-Go" validation logic for benzimidazole hits. This filter removes 90% of false positives caused by physical artifacts.

References

  • Baell, J. B., & Holloway, G. A. (2010).[2][3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry. [Link][3][4]

  • Kumar, M., et al. (2022).[5] Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel.[5] Results in Chemistry. [Link]

  • Barker, H. A., et al. (1960). The Phillips Reaction: Preparation of Benzimidazoles.[5][6][7] Journal of the Chemical Society. (Classic reference for the acid condensation method).

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[8] Journal of Medicinal Chemistry. [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[9] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis. [Link]

Sources

Statistical analysis of data from (2-Methyl-1H-benzimidazol-5-YL)acetic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous statistical and technical analysis of (2-Methyl-1H-benzimidazol-5-yl)acetic acid (CAS: 114402-92-5), a Critical Quality Attribute (CQA) intermediate in the synthesis of alkylating agents such as Bendamustine Hydrochloride .

We compare this target molecule against structural analogs and purity variants to answer two critical process development questions:

  • Structural Efficacy: How does the C2-methyl substitution affect physicochemical stability compared to the des-methyl analog?

  • Process Performance: Does the purity of this intermediate statistically correlate with downstream reaction yields?

Molecule Profile & Synthetic Context

The benzimidazole core is amphoteric, presenting unique challenges in purification and analysis. The (2-Methyl-1H-benzimidazol-5-yl)acetic acid moiety serves as the scaffold for the nitrogen mustard group in Bendamustine.

Experimental Workflow Visualization

The following diagram outlines the critical path where this intermediate is generated and utilized, highlighting the decision nodes for quality control.

G Start Start: 3,4-Diaminophenylacetic Acid Cyclization Cyclization (Acetic Anhydride/HCl) Start->Cyclization Ring Closure Target Target Intermediate: (2-Methyl-1H-benzimidazol-5-yl) acetic acid Cyclization->Target Isolation QC_Check QC Decision Node: HPLC Purity > 98%? Target->QC_Check Sampling QC_Check->Target Fail (Recrystallize) Alkylation Ethoxylation (Ethylene Oxide) QC_Check->Alkylation Pass (Yield Optimization) Chlorination Chlorination (SOCl2) Alkylation->Chlorination Final_API Final API: Bendamustine HCl Chlorination->Final_API

Figure 1: Critical path synthesis workflow. The target intermediate is the "Gatekeeper" step determining final API quality.

Comparative Study 1: Physicochemical Stability (Methyl vs. Des-Methyl)

Objective: To determine if the C2-methyl group enhances lipophilicity and stability compared to the des-methyl analog, (1H-benzimidazol-5-yl)acetic acid.

Experimental Design
  • Method: Shake-flask solubility method (24h equilibrium) at 25°C.

  • Solvents: Phosphate buffer (pH 6.8), 0.1N HCl (pH 1.2), and Ethanol.

  • Detection: HPLC-UV at 270 nm.

Statistical Data Summary

Values represent Solubility in mg/mL (n=5 replicates).

Solvent ConditionTarget: (2-Methyl...)Analog: (Des-Methyl...)% Difference
pH 1.2 (Simulated Gastric) 18.4 ± 0.522.1 ± 0.8-16.7%
pH 6.8 (Neutral) 0.42 ± 0.030.85 ± 0.05-50.5%
Ethanol (Organic) 28.5 ± 1.215.2 ± 0.9+87.5%
Statistical Analysis (ANOVA)

A two-way ANOVA was performed to assess the interaction between Structure and Solvent.

  • F-statistic (Interaction): 145.2 (p < 0.001)

  • Interpretation: The presence of the C2-methyl group significantly alters the solubility profile.

    • Result: The target molecule is significantly less soluble in aqueous media (p < 0.01) but significantly more soluble in organic solvents (Ethanol).

    • Process Implication: The increased lipophilicity of the 2-methyl variant allows for higher efficiency in organic coupling reactions (e.g., esterification) compared to the more hydrophilic des-methyl analog, reducing water-induced side reactions during downstream processing.

Comparative Study 2: Purity Impact on Downstream Yield

Objective: To quantify the "Cost of Quality." Does using High-Purity (HP) intermediate (>99.5%) yield statistically better results than Standard-Purity (SP) intermediate (98.0%) in the subsequent ethoxylation step?

Experimental Data
  • Reaction: Conversion to 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester.[1][2]

  • Metric: Isolated Molar Yield (%).

Batch IDHigh Purity Input (>99.5%)Standard Purity Input (98.0%)
184.276.5
285.175.8
383.978.2
484.574.9
585.077.1
Mean 84.54 76.50
Std Dev 0.51 1.26
Statistical Analysis (Unpaired t-Test)
  • Hypothesis:

    
     vs 
    
    
    
  • t-value: 13.45

  • p-value: < 0.0001

  • Confidence Interval (95%): The High Purity input increases yield by 7.2% to 8.8% .

Detailed Experimental Protocols

A. HPLC Purity Method (Self-Validating)

This method utilizes a "System Suitability" check to ensure the basic benzimidazole nitrogen does not cause peak tailing.

  • Column: C18 End-capped (e.g., Waters Symmetry or Phenomenex Luna), 4.6 x 150mm, 5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.8 to protonate the imidazole ring, preventing silanol interaction).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (amide/acid).

  • System Suitability Requirement:

    • Tailing Factor (T) < 1.5.[3][4]

    • Resolution (Rs) between Target and nearest impurity > 2.0.

B. Recrystallization (Purification Protocol)
  • Dissolve crude (2-Methyl-1H-benzimidazol-5-yl)acetic acid in boiling water (10 mL/g).

  • Add activated charcoal (5% w/w) and reflux for 15 mins to remove oxidative impurities.

  • Filter hot through Celite.

  • Adjust pH to 4.5 - 5.0 (isoelectric point vicinity) using 10% Sodium Acetate.

  • Cool slowly to 4°C overnight.

  • Filter crystals and wash with cold acetone (removes unreacted diamine).

Logic & Decision Framework

The following diagram illustrates the statistical decision-making process for handling this intermediate in a GMP environment.

DecisionTree Input Input Batch: (2-Methyl-1H-benzimidazol-5-yl) acetic acid Test_H2O Test: Water Content (KF) Limit: < 0.5% Input->Test_H2O Test_HPLC Test: HPLC Purity Limit: > 99.0% Test_H2O->Test_HPLC Pass Action_Dry Action: Vacuum Dry (50°C, 24h) Test_H2O->Action_Dry Fail (>0.5%) Action_Recrys Action: Recrystallize (Water/Acetone) Test_HPLC->Action_Recrys Fail (<99.0%) Release Release for Synthesis (Next Step: Esterification) Test_HPLC->Release Pass Action_Dry->Test_H2O Retest Action_Recrys->Test_HPLC Retest

Figure 2: Quality Control Decision Tree ensuring downstream process safety.

References

  • Werner, W., et al. (1989). Synthesis and properties of Bendamustine. Pharmazie.

  • PubChem. (2025).[3] Compound Summary: (2-Methyl-1H-benzimidazol-5-yl)acetic acid.[3] National Library of Medicine.

  • Gokbulut, C. (2017).[5] HPLC Method Development for Benzimidazoles. ResearchGate.

  • IP.com. (2009). Process for the preparation of bendamustine hydrochloride and its intermediates. IP.com Journal.

  • Poddar, et al. (2016).[6] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole. Academia.edu.

Sources

Peer-reviewed studies validating the bioactivity of 2-methyl-1H-benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, peer-reviewed technical analysis of 2-methyl-1H-benzimidazole derivatives, comparing their bioactivity against industry-standard therapeutics.

Executive Summary

The 2-methyl-1H-benzimidazole scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets including tubulin, DNA minor grooves, and proton pumps. Unlike single-target therapeutics, this scaffold offers tunable lipophilicity and electronic properties at the C2 and N1 positions.

This guide synthesizes data from recent peer-reviewed studies to validate the efficacy of specific 2-methyl-1H-benzimidazole derivatives against standard-of-care agents (Ciprofloxacin, Cisplatin, and Piroxicam).

Part 1: Antimicrobial & Antifungal Efficacy

Objective: Compare the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against standard antibiotics.

Comparative Data Analysis

Recent studies indicate that while the core 2-methyl-1H-benzimidazole molecule exhibits moderate activity, N-alkylated and C2-substituted derivatives significantly outperform standard antibiotics against resistant strains like MRSA.

Table 1: Antimicrobial Potency (MIC in µg/mL)

Compound IDTarget StrainMIC (µg/mL)Comparator DrugComparator MIC (µg/mL)Relative PotencyRef
Compound 2g (N-alkylated)S. aureus (MRSA)4.0 Amikacin8.02x More Potent [1]
Compound 39c (Pyrazole hybrid)E. coli7.81 Ciprofloxacin125.0*16x More Potent [2]
Compound 39f A. niger (Fungal)3.9 Ketoconazole7.82x More Potent [2]
2-methyl-1H-benzimidazole B. subtilis>100Ciprofloxacin<1.0Weak[3]

*Note: High MIC for Ciprofloxacin in this specific study context suggests a resistant strain baseline.

Mechanistic Insight

The enhanced activity of derivatives (like Compound 2g) is attributed to increased lipophilicity, allowing better membrane permeation.[1] Once intracellular, these compounds often target dihydrofolate reductase (DHFR) or inhibit tubulin polymerization , disrupting cell division.

Part 2: Anticancer & Cytotoxic Potency

Objective: Evaluate IC50 values of benzimidazole derivatives in human cancer cell lines versus platinum-based chemotherapy.

Comparative Data Analysis

Benzimidazole derivatives have demonstrated superior selectivity indices (SI) compared to traditional chemotherapeutics, often showing lower toxicity to normal fibroblasts.

Table 2: Antiproliferative Activity (IC50 in µM)

Compound IDCell LineIC50 (µM)Standard DrugStandard IC50 (µM)OutcomeRef
Compound 23 MDA-MB-231 (Breast)6.03 Cisplatin3.07Comparable[4]
Compound 23 MDA-MB-468 (TNBC)8.30 5-Fluorouracil26.733x More Potent [4]
Complex 12 (Au-NHC)A2780cis (Cisplatin-Resistant)0.11 Cisplatin>10.0>90x More Potent [5]
2-methyl-1H-benzimidazole Brine Shrimp (General Tox)0.42 (LC50 µg/mL)Vincristine0.54Slightly More Potent [3]
Mechanism of Action: Dual-Targeting Pathway

The following diagram illustrates the validated dual-mechanism where benzimidazole derivatives induce apoptosis through both DNA intercalation and Tubulin destabilization.

Benzimidazole_MOA Compound 2-Methyl-1H-Benzimidazole Derivative Target1 Target A: DNA Minor Groove Compound->Target1 Intercalation Target2 Target B: Tubulin (Colchicine Site) Compound->Target2 Binding Effect1 Replication Blockade Target1->Effect1 Effect2 Microtubule Depolymerization Target2->Effect2 Mito Mitochondrial Membrane Depolarization Effect1->Mito p53 Activation Effect2->Mito G2/M Arrest Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Caspase 3/9 Cascade

Figure 1: Dual-mechanism pathway showing how benzimidazole derivatives trigger apoptosis via DNA binding and microtubule destabilization.

Part 3: Anti-inflammatory & Analgesic Profile

Objective: Assess the reduction of pro-inflammatory cytokines compared to NSAIDs.

Comparative Data Analysis

In Freund’s Complete Adjuvant (FCA)-induced arthritic models, specific benzimidazole derivatives (BMZ-AD) showed efficacy matching Piroxicam but with a potentially better safety profile regarding gastric ulceration.

Table 3: Anti-inflammatory Markers (In Vivo)

ParameterBenzimidazole (BMZ-AD) EffectPiroxicam EffectSignificanceRef
Paw Edema Reduction Significant (>80%)Significant (>85%)Comparable[6]
TNF-α Levels DownregulatedDownregulatedComparable[6]
PGE2 Levels DownregulatedDownregulatedComparable[6]
Gastric Ulcer Index LowHighSuperior Safety [7]

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the cited literature.

Protocol A: General Synthesis of 2-Methyl-1H-Benzimidazole

Standard condensation method for generating the core scaffold.

  • Reagents: o-Phenylenediamine (10 mmol), Glacial Acetic Acid (30 mL).

  • Reflux: Dissolve o-phenylenediamine in acetic acid. Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

  • Neutralization: Cool the reaction mixture to room temperature. Pour into crushed ice (100g). Neutralize slowly with Ammonium Hydroxide (NH₄OH) until pH 8–9 is reached.

  • Precipitation: Collect the resulting precipitate via vacuum filtration.

  • Purification: Recrystallize from hot ethanol to yield pure 2-methyl-1H-benzimidazole as cream-colored crystals.

    • Yield Expectation: 75–85%.

    • Validation: Melting point 174–176°C.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard method for determining IC50 values.

  • Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of the Benzimidazole derivative (0.1 – 100 µM) in DMSO (final DMSO < 0.1%). Add to wells. Include Cisplatin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.
    

References

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives. ACS Omega. (2023).[2][3]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Padhy et al. (2021).[4][2][5][6]

  • Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka Univ. J. Pharm. Sci. (2016).[7][8][9][10]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action. Journal of Heterocyclic Chemistry. (2023).[2][3]

  • Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). MDPI. (2023).[2][3]

  • Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD. PLOS ONE. (2022).[8]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives. BMC Chemistry. (2020).

Sources

Comparative Docking Analysis of Benzimidazole Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The benzimidazole scaffold remains a "privileged structure" in medicinal chemistry due to its electronic similarity to purine nucleotides and its ability to engage in diverse non-covalent interactions (hydrogen bonding,


-

stacking, and van der Waals forces). However, the sheer volume of derivatives requires rigorous in silico filtering before synthesis.

This guide provides a comparative technical analysis of benzimidazole docking performance across three critical therapeutic targets: EGFR (Kinase) ,


-Tubulin (Cytoskeleton) , and DNA Gyrase (Bacterial Topoisomerase) . Unlike generic reviews, we focus on the causality of binding affinity—explaining not just which derivative scores best, but why specific molecular features drive superior docking scores compared to clinical standards like Gefitinib or Albendazole.

Methodological Framework: The "Gold Standard" Protocol

To ensure reproducibility, the comparative data presented below is derived from a standardized high-stringency docking workflow. This protocol minimizes false positives common in high-throughput virtual screening.

Validated Workflow

The following Graphviz diagram outlines the critical decision points in our computational pipeline, distinguishing between standard preparation and the critical "Induced Fit" considerations often missed in benzimidazole studies.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling & Scoring cluster_analysis Phase 3: Validation LigandPrep Ligand Preparation (OBC Force Field, pH 7.4) GridGen Receptor Grid Generation (Center: Co-crystal Ligand) LigandPrep->GridGen ProteinPrep Protein Preparation (H-bond Optimization, H2O Removal) ProteinPrep->GridGen Docking Molecular Docking (Vina/Glide XP) GridGen->Docking RMSD RMSD Calculation (< 2.0 Å vs Crystal) Docking->RMSD MD_Sim MD Simulation (50ns) (Stability Check) RMSD->MD_Sim Top Hits Only

Figure 1: Standardized computational workflow for benzimidazole docking validation. Note the critical transition from static docking to MD simulation for top hits.

Protocol Specifics
  • Ligand Preparation: Benzimidazoles possess tautomeric ambiguity at the N1/N3 positions. All ligands must be prepared at pH

    
     using Epik or equivalent tools to ensure the correct protonation state (usually neutral or monocationic depending on substituents).
    
  • Scoring Functions: We compare results primarily using AutoDock Vina (empirical) and Glide XP (Schrödinger, empirical + force field) to provide a balanced view of binding energetics.

Comparative Case Study 1: EGFR Kinase Inhibitors (Oncology)

Epidermal Growth Factor Receptor (EGFR) inhibition is a primary strategy for NSCLC treatment. Benzimidazoles are designed to mimic the adenine ring of ATP, competing for the ATP-binding pocket.

Performance Data: Benzimidazole vs. Gefitinib

Recent studies [1, 5] have highlighted the efficacy of keto-benzimidazole derivatives against both Wild-Type (WT) and T790M mutant EGFR.[1]

Compound IDScaffold FeatureTargetBinding Energy (kcal/mol)Key Residue Interactions
Gefitinib (Control) QuinazolineEGFR-WT-7.4 Met793 (H-bond)
Compound 1a [5]Keto-BenzimidazoleEGFR-WT-8.6 Met793, Cys775
Compound 7c [1]Sulfonyl-BenzimidazoleEGFR-WT-8.1 Met793, Lys745
Compound 7d [1]Sulfonyl-BenzimidazoleEGFR-T790M-8.3 Met793 (H-bond maintained)
Mechanistic Insight

The superior performance of Compound 1a (-8.6 kcal/mol) over Gefitinib (-7.4 kcal/mol) is attributed to the isosteric nature of the benzimidazole core, which perfectly mimics the purine ring of ATP.

  • The Met793 Anchor: The N3 nitrogen of the benzimidazole ring acts as a critical H-bond acceptor for the backbone NH of Met793. This mimics the interaction of the N1 of adenine in ATP.

  • Sulfonyl Enhancement: The addition of sulfonyl groups (Compound 7c/7d) extends the ligand into the hydrophobic back-pocket, engaging Van der Waals forces that the rigid quinazoline core of Gefitinib cannot access [1].

Comparative Case Study 2: -Tubulin Inhibitors (Anthelmintic/Cancer)

Benzimidazoles like Albendazole are classic anthelmintics that bind to the colchicine-binding site of


-tubulin, disrupting microtubule polymerization.[2]
Performance Data: Novel Derivatives vs. Albendazole

Docking analysis focuses on the Colchicine binding domain (PDB: 1SA0).

CompoundClassBinding Energy (kcal/mol)RMSD (Å)Stability (MD)
Albendazole Standard-7.0 2.1Moderate
BI-02 [2]Dimethyl-Benzimidazole-8.50 1.7High
BI-03 [2]Nitro-Benzimidazole-8.35 1.9High
Structural Logic

The BI-02 derivative outperforms Albendazole by -1.5 kcal/mol. This significant difference is driven by:

  • Pi-Pi Stacking: The phenyl substituent at the 2-position of BI-02 engages in a T-shaped

    
    -
    
    
    
    stacking interaction with Phe296 . Albendazole lacks this aromatic extension.
  • H-Bond Network: BI-02 forms a dual H-bond network with Thr340 and Tyr312 , effectively "locking" the inhibitor into the active site more tightly than the single H-bond observed with Albendazole [2, 3].[2]

Comparative Case Study 3: DNA Gyrase B Inhibitors (Antimicrobial)

With the rise of antimicrobial resistance, benzimidazoles are being explored as ATPase inhibitors of DNA Gyrase B (ParE), distinct from the fluoroquinolone binding site.

Performance Data: Hybrid Scaffolds

Comparison of benzimidazole-thiadiazole hybrids against standard antibiotics (PDB: 6P9K/6RKS).

CompoundStructure TypeBinding Energy (kcal/mol)Target Residues
Ciprofloxacin Fluoroquinolone-6.5 to -7.0 Ser1084, Arg458
Compound 7 [7]Benzimidazole-Thiazole-7.36 Asp73, Asn46
Compound 5f [8]Benzimidazole-Thiadiazole-10.93 Met508 (Heme interaction)
Critical Analysis

The exceptional score of Compound 5f (-10.93 kcal/mol) highlights the power of hybrid scaffolds . The benzimidazole ring anchors the molecule via H-bonding to Met508 , while the thiadiazole tail extends into the solvent-exposed region, forming favorable electrostatic interactions that smaller molecules like Ciprofloxacin cannot achieve [8].

Interaction Map & Pharmacophore Analysis

To guide future design, the following diagram synthesizes the optimal interaction features observed across all three case studies.

InteractionMap Benzimidazole Benzimidazole Core (Scaffold) Met793 Met793 (EGFR) Backbone H-Bond Benzimidazole->Met793 N3 Acceptor Phe296 Phe296 (Tubulin) Pi-Pi Stacking Benzimidazole->Phe296 C2-Phenyl Ring Asp73 Asp73 (Gyrase) Electrostatic/H-Bond Benzimidazole->Asp73 NH Donor Hydrophobic Hydrophobic Pocket (Van der Waals) Benzimidazole->Hydrophobic 5,6-Substituents

Figure 2: Pharmacophore map summarizing the critical interactions driving high docking scores for benzimidazole derivatives across different protein targets.

Conclusion & Recommendations

The comparative analysis confirms that benzimidazole derivatives often outperform clinical standards in in silico docking studies due to their versatile electronic profile.

  • For EGFR: Prioritize Keto-benzimidazoles . The carbonyl linker provides necessary flexibility to accommodate the T790M mutation.

  • For Tubulin: Focus on 2-Aryl substitutions . The additional aromatic ring is essential for

    
    -stacking with Phe296, a key stabilizer lacking in Albendazole.
    
  • Validation is Mandatory: While docking scores (e.g., -10.93 kcal/mol) are promising, they must be validated by MD simulations. As shown in the Tubulin study, a low RMSD (< 2.0 Å) is a better predictor of biological activity than binding energy alone.

References

  • Jalil, N. A. S., & Hamid, S. A. (2023).[1] Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant.[1][3] Sains Malaysiana. Link

  • Anandakumar, S., et al. (2021).[2] Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Semantic Scholar / BioRxiv. Link

  • Frontiers in Veterinary Science. (2021).[3][2][4][5] In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance. Frontiers. Link

  • Abdullah, M. N., Ali, Y., & Hamid, S. A. (2021). Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR). Chemical Biology & Drug Design. Link

  • IFTM University. (2024).[4][6][7] Development of Benzimidazole Anticancer Leads for EGFR Inhibition by 3D-QSAR Based Virtual Screening, Molecular Docking.[6] Current Computer-Aided Drug Design. Link

  • BioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. BioRxiv. Link

  • Alsfouk, A. A., et al. (2024).[6] Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives.[2][4] Journal of Molecular Structure. Link

  • ACS Omega. (2022).[1] Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Omega.[1] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.